NVP-TNKS656
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-35-21-6-4-19(5-7-21)26(33)20-8-11-30(12-9-20)16-25(32)31(14-18-2-3-18)15-24-28-23-10-13-36-17-22(23)27(34)29-24/h4-7,18,20H,2-3,8-17H2,1H3,(H,28,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGBNAYFDZEYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)N(CC3CC3)CC4=NC5=C(COCC5)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NVP-TNKS656: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
NVP-TNKS656 has emerged as a highly potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. Its mechanism of action is centered on the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: Inhibition of Tankyrase and Downregulation of Wnt/β-catenin Signaling
This compound exerts its biological effects through the direct inhibition of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) superfamily.[1] These enzymes play a crucial role in the Wnt/β-catenin signaling cascade by targeting the destruction complex component, Axin, for ubiquitin-mediated degradation. By PARsylating (poly-ADP-ribosylating) Axin, tankyrases mark it for destruction by the proteasome.[1]
The inhibition of TNKS1 and TNKS2 by this compound leads to the stabilization of Axin protein levels.[2] This, in turn, enhances the activity of the β-catenin destruction complex, which also comprises Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). The functional destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Consequently, the cytoplasmic and nuclear levels of β-catenin are reduced, preventing its translocation to the nucleus and its interaction with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This ultimately leads to the downregulation of Wnt target genes, such as Axin2, c-Myc, and Cyclin D1, which are critical for tumor cell proliferation and survival.[2][3]
Quantitative Data
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays.
| Parameter | Enzyme/Assay | Value | Reference |
| IC₅₀ | TNKS1 | 15.5 nM | [4] |
| IC₅₀ | TNKS2 | 6 nM | [2][5][6][7][8] |
| Selectivity | Over PARP1 | >300-fold | [2][6][8] |
| Selectivity | Over PARP2 | >300-fold | [2][6][8] |
| IC₅₀ | Wnt Pathway (HEK293 STF Assay) | 3.5 nM | [5][7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
Tankyrase Auto-PARsylation Assay (Biochemical)
This assay quantitatively measures the catalytic activity of tankyrase enzymes.
Principle: The assay monitors the auto-poly-ADP-ribosylation of tankyrase by detecting the consumption of the substrate NAD⁺ or the formation of the product, nicotinamide, using quantitative liquid chromatography/mass spectrometry (LC-MS).[2]
Protocol:
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing recombinant GST-tagged tankyrase 1 or 2 enzyme, biotinylated-NAD⁺, and varying concentrations of this compound (typically in a dose-response format). The final reaction mixture usually contains a small percentage of DMSO (e.g., 2.5%) to ensure inhibitor solubility.[2]
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.
-
Quenching: Stop the reaction by adding a quenching solution, such as 10% formic acid.
-
Detection: Analyze the reaction mixture by LC-MS to quantify the amount of nicotinamide produced.
-
Data Analysis: Calculate the percent inhibition of tankyrase activity at each inhibitor concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
SuperTopFlash (STF) Reporter Gene Assay (Cellular)
This cell-based assay is used to measure the activity of the Wnt/β-catenin signaling pathway.
Principle: HEK293 cells are transiently transfected with a SuperTopFlash (STF) reporter plasmid, which contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene. Activation of the Wnt/β-catenin pathway leads to the binding of the β-catenin/TCF/LEF complex to these sites, driving the expression of luciferase.
Protocol:
-
Cell Culture and Transfection: Plate HEK293 cells in a 96-well plate. Co-transfect the cells with the STF reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Wnt Stimulation: After transfection, stimulate the Wnt pathway by treating the cells with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).
-
Inhibitor Treatment: Concurrently with Wnt stimulation, treat the cells with a serial dilution of this compound. Include appropriate controls (vehicle and unstimulated cells).
-
Incubation: Incubate the cells for a defined period (e.g., 16-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of Wnt signaling for each concentration of this compound relative to the Wnt-stimulated control. Determine the IC₅₀ value from the dose-response curve.[9]
In Vivo Efficacy
In vivo studies have demonstrated the oral bioavailability and anti-tumor activity of this compound. In an MMTV-Wnt1 mouse xenograft model, oral administration of this compound resulted in the stabilization of Axin1 protein and a significant reduction in the mRNA levels of the Wnt target gene, Axin2, by 70-80%.[2] Furthermore, in colorectal cancer patient-derived xenograft (PDX) models, this compound was shown to decrease nuclear β-catenin levels and inhibit tumor growth.[2]
Conclusion
This compound is a potent and selective inhibitor of tankyrase 1 and 2, acting as a powerful antagonist of the Wnt/β-catenin signaling pathway. Its well-defined mechanism of action, characterized by the stabilization of Axin and subsequent degradation of β-catenin, has been validated through a series of robust biochemical and cellular assays, and its anti-tumor efficacy has been demonstrated in preclinical in vivo models. These characteristics position this compound as a valuable chemical probe for studying Wnt signaling and a promising therapeutic candidate for the treatment of Wnt-driven cancers. Further investigation and clinical development of tankyrase inhibitors like this compound are warranted.[10][11][12]
References
- 1. oncotarget.com [oncotarget.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | 1419949-20-4 | Gamma-secretase | MOLNOVA [molnova.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
NVP-TNKS656: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-TNKS656 is a highly potent, selective, and orally bioavailable small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in numerous cancers, making tankyrase an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound, from its origins in structure-based drug design to its in vivo validation. Detailed experimental protocols, comprehensive quantitative data, and visual representations of its mechanism of action are presented to serve as a valuable resource for researchers in oncology and drug discovery.
Discovery of this compound: A Structure-Based Approach
The discovery of this compound originated from the optimization of the known tankyrase inhibitor, XAV939.[1][2] While XAV939 demonstrated low nanomolar biochemical activity, it suffered from liabilities including poor selectivity against other PARP family members, low microsomal stability, and poor solubility.[3]
A structure-based design and structure-efficiency relationship (SER) approach, guided by lipophilic efficiency (LipE), was employed to overcome these limitations.[1][3] The core of XAV939 was optimized to a more stable dihydropyran motif.[1][4] This new core was then combined with elements from other screening hits, leading to the identification of this compound (also referred to as compound 43 in the primary literature) as a novel three-pocket binder.[1][2] This strategic optimization resulted in a compound with significantly improved potency, selectivity, and physicochemical properties.[1]
Synthesis of this compound
The detailed, step-by-step synthesis of this compound is typically found in the supplementary information of the primary research article. While the general synthetic strategy involved the modification of the XAV939 scaffold, the specific reaction conditions, and purification methods for this compound are not available in the public domain search results at this time.
Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
Tankyrase 1 and 2 are poly(ADP-ribose) polymerases (PARPs) that play a crucial role in the degradation of Axin1, a key component of the β-catenin destruction complex.[5] By poly(ADP-ribosyl)ating (PARsylating) Axin1, tankyrases mark it for ubiquitination and subsequent proteasomal degradation. This leads to the stabilization and nuclear translocation of β-catenin, and the subsequent activation of Wnt target genes that drive cell proliferation.
This compound acts as a potent inhibitor of the catalytic activity of both TNKS1 and TNKS2.[5] By inhibiting tankyrase, this compound prevents the degradation of Axin1, thereby stabilizing the β-catenin destruction complex.[5] This leads to the phosphorylation and subsequent degradation of β-catenin, ultimately downregulating Wnt pathway signaling.[5]
References
NVP-TNKS656: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
NVP-TNKS656 has emerged as a highly potent, selective, and orally bioavailable inhibitor of tankyrase (TNKS) enzymes, key players in the Wnt/β-catenin signaling pathway.[1][2][3] Its development, rooted in a meticulous structure-based design and the application of structure-efficiency relationships, offers valuable insights for medicinal chemists and pharmacologists. This guide provides a comprehensive overview of the structure-activity relationship (SAR), experimental methodologies, and the molecular context of this compound's action.
From Screening Hit to Potent Inhibitor: The Genesis of this compound
The development of this compound began with the optimization of the initial hit, XAV939.[1][2] While XAV939 demonstrated low nanomolar biochemical activity, its core dihydropyran motif was targeted for improvement to enhance stability and efficiency.[1][2] Through a strategic combination of structure-based design and the utilization of lipophilic efficiency (LipE)-based structure-efficiency relationships, researchers systematically modified the lead compound. This iterative process involved combining structural elements from various screening hits, ultimately leading to the identification of this compound as a novel three-pocket binder with a significantly improved profile.[1][2]
A critical modification involved replacing a fluorine atom with a methoxy group, which resulted in a highly potent and efficient inhibitor of both TNKS1 and TNKS2.[1] This substitution, along with other key structural changes, endowed this compound with an enthalpy-driven thermodynamic signature of binding, favorable physicochemical properties, and high lipophilic efficiency, making it a suitable candidate for in vivo studies.[1][2]
Quantitative Analysis of this compound's Potency and Selectivity
The following tables summarize the key quantitative data that underscore the potency and selectivity of this compound and its precursors.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (µM) | PARP2 IC50 (µM) |
| This compound | - | 6 | >19 | 32 |
Data sourced from multiple references.[3][4][5]
Table 2: Cellular Activity and Physicochemical Properties of this compound
| Compound | Wnt Signaling IC50 (nM) | Measured logD | Lipophilic Efficiency (LipE) |
| This compound | 3.5 | - | 7.0 |
Data sourced from multiple references.[1][5]
Deciphering the Mechanism: Key Experimental Protocols
The characterization of this compound involved a series of robust biochemical and cellular assays. The detailed methodologies for these key experiments are outlined below.
Tankyrase Auto-Poly(ADP-ribosyl)ation (PARsylation) Assay
This biochemical assay is fundamental to determining the direct inhibitory effect of compounds on tankyrase enzymatic activity.
Principle: The assay measures the auto-PARsylation of tankyrase enzymes. The catalytic activity is monitored by the quantitative detection of nicotinamide, a byproduct of the PARP reaction, using liquid chromatography-mass spectrometry (LC-MS).[3]
Protocol:
-
The auto-PARsylation reactions are conducted at room temperature in 384-well Greiner flat-bottom plates.[3]
-
The final reaction mixture contains GST-TNKS1P or GST-TNKS2P enzyme (5 nM), along with PARP1 and PARP2 enzymes (5 nM and 2 nM, respectively, for selectivity profiling).[3]
-
Inhibitors, including this compound, are added at varying concentrations (typically ranging from 0.0001 to 18.75 µM) in a final concentration of 2.5% DMSO.[3]
-
The reaction is initiated and allowed to proceed for a defined period.
-
The reaction is then quenched, and the concentration of nicotinamide in the supernatant is measured by LC-MS.[3]
-
The percentage of inhibition is calculated relative to a control (no inhibitor) and a background (quenched at time zero).[3]
SuperTopFlash (STF) Reporter Gene Assay
This cell-based assay evaluates the ability of this compound to inhibit the Wnt signaling pathway in a cellular context.
Principle: The assay utilizes HEK293 cells engineered with a Wnt-responsive SuperTopFlash (STF) luciferase reporter gene. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
HEK293 cells containing the STF reporter gene are seeded in appropriate multi-well plates.
-
The cells are treated with the test compound (this compound) at various concentrations.
-
Wnt signaling is induced by the addition of 20% Wnt3A conditioned medium (CM).[1]
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The percentage of inhibition is calculated by comparing the luciferase signal in compound-treated cells to the signal in cells treated with Wnt3A CM alone (maximum signaling) and untreated cells (background).[1]
In Vivo Efficacy in MMTV-Wnt1 Mouse Xenograft Model
This preclinical animal model is crucial for assessing the in vivo activity and pharmacokinetic properties of this compound.
Principle: The MMTV-Wnt1 mouse model harbors a transgene that drives the expression of Wnt1 in the mammary gland, leading to tumor formation. This model is used to evaluate the ability of this compound to modulate the Wnt pathway in a tumor setting.
Protocol:
-
MMTV-Wnt1 tumor-bearing athymic nude mice are used for the study.[3]
-
This compound is administered orally (p.o.) at a specified dose (e.g., 350 mg/kg).[3]
-
At various time points post-administration, plasma and tumor tissue are collected.
-
Pharmacodynamic markers are assessed, such as the stabilization of Axin1 protein and the reduction of the Wnt/β-catenin target gene Axin2 mRNA levels.[3]
-
Pharmacokinetic parameters, including clearance, volume of distribution, and oral bioavailability, are also determined.[3]
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathway and experimental workflows central to understanding this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound stands as a testament to the power of rational drug design. Its development journey, from a moderately potent hit to a highly selective and orally active clinical candidate, provides a valuable case study for the optimization of enzyme inhibitors. The detailed SAR and robust experimental validation have not only elucidated the therapeutic potential of this compound in Wnt-driven cancers but also offer a solid foundation for the future development of next-generation tankyrase inhibitors. The methodologies and data presented herein serve as a comprehensive resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. DSpace [repository.icr.ac.uk]
- 5. caymanchem.com [caymanchem.com]
NVP-TNKS656: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NVP-TNKS656, a potent and selective tankyrase inhibitor. It is intended to serve as a resource for researchers in oncology, cell biology, and drug discovery, offering detailed information on the compound's mechanism of action, key experimental data, and methodologies for its evaluation.
Introduction
This compound is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) superfamily.[1] Tankyrases play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway, by targeting Axin for proteasomal degradation.[2] Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous cancers, making tankyrase an attractive therapeutic target.[2] this compound was developed as a highly potent, selective, and orally bioavailable inhibitor of tankyrases, demonstrating significant potential for in vivo studies and therapeutic development.[1][3]
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the catalytic activity of TNKS1 and TNKS2. This inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex. The accumulation of Axin facilitates the phosphorylation and subsequent degradation of β-catenin, thereby downregulating Wnt/β-catenin signaling.[4] This mechanism has been shown to be effective in preclinical models of Wnt-driven cancers.[4]
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for its biochemical and cellular activity, as well as its pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Assay Type | Reference |
| TNKS2 | 6 | Cell-free auto-PARsylation | [4][5] |
| PARP1 | >19,000 | Cell-free auto-PARsylation | [5] |
| PARP2 | 32 | Cell-free auto-PARsylation | [5] |
| Wnt Pathway | 3.5 | HEK293 STF Reporter Assay | [5] |
Note: The selectivity for TNKS2 over PARP1 and PARP2 is reported to be >300-fold.[4][6][7]
Table 2: Pharmacokinetic Parameters in Mice
| Dose (mg/kg, p.o.) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Bioavailability (%) | Reference |
| 30 | - | - | - | 32 | [7] |
| 100 | - | - | - | 53 | [7] |
| 350 | - | - | 515 (plasma), 325 (tumor) | - | [7] |
Note: this compound displays low clearance and a moderate volume of distribution in mice.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound.
Tankyrase Auto-PARsylation Assay (Biochemical)
This assay quantifies the enzymatic activity of tankyrase by measuring its auto-poly(ADP-ribosyl)ation.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the following components:
-
This compound at various concentrations (typically a serial dilution). A DMSO-only control is used for 100% activity.
-
Recombinant human GST-TNKS1P or GST-TNKS2P (final concentration of 5 nM). For selectivity assessment, use recombinant PARP1 (5 nM) and PARP2 (2 nM).[4]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA, 1 mM DTT).
-
-
Initiation: Start the reaction by adding NAD+ to a final concentration of 50 µM.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Detection: The level of PARsylation is determined by quantifying the amount of nicotinamide produced, a byproduct of the PARP reaction, using LC-MS/MS.[4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
HEK293 SuperTopFlash (STF) Luciferase Reporter Gene Assay (Cellular)
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably transfected with the SuperTopFlash (STF) luciferase reporter construct into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Wnt Pathway Activation: After a short pre-incubation with the compound (e.g., 1 hour), stimulate the Wnt pathway by adding Wnt3a-conditioned medium (e.g., 20% v/v).[1] A set of wells should remain unstimulated to determine the background signal.[1]
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of Wnt3a-induced signaling for each this compound concentration.[1] The IC50 value is determined by non-linear regression analysis.[1]
MMTV-Wnt1 Mouse Xenograft Model (In Vivo)
This in vivo model is used to assess the efficacy of this compound in a Wnt-driven tumor model.
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor fragments from MMTV-Wnt1 transgenic mice into the flanks of immunocompromised mice (e.g., athymic nude mice).[7]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 200-300 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a specified dose (e.g., 350 mg/kg) and schedule.[4][5][7] The control group receives the vehicle.[7]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic and Pharmacokinetic Analysis: At the end of the study, or at specified time points, collect tumor and plasma samples.
-
Pharmacodynamics: Analyze the tumor tissue for biomarkers of Wnt pathway inhibition, such as the stabilization of Axin1 protein and the reduction of Axin2 mRNA levels, using techniques like Western blotting and qRT-PCR, respectively.[4]
-
Pharmacokinetics: Determine the concentration of this compound in plasma and tumor tissue using LC-MS/MS to assess drug exposure.[7]
-
Conclusion
This compound is a valuable research tool for investigating the role of tankyrases and the Wnt/β-catenin signaling pathway in health and disease. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for in vivo studies aimed at validating tankyrase as a therapeutic target in various cancer models. The data and protocols presented in this guide are intended to support the scientific community in the further exploration and application of this promising inhibitor.
References
A Technical Guide to NVP-TNKS656: A Potent Tankyrase Inhibitor Modulating the Wnt Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key regulatory node in this pathway involves the tankyrase (TNKS) enzymes, which mediate the degradation of Axin, a central component of the β-catenin destruction complex. NVP-TNKS656 has emerged as a highly potent, selective, and orally active inhibitor of tankyrase, offering a promising therapeutic strategy to antagonize Wnt signaling. This technical guide provides an in-depth overview of the role of this compound in the Wnt pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.
Introduction: The Wnt Signaling Pathway and the Role of Tankyrase
The canonical Wnt signaling pathway's activity is primarily determined by the cytoplasmic stability of β-catenin. In the absence of a Wnt ligand, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation[1][2][3]. This keeps cytoplasmic β-catenin levels low, and Wnt target genes remain inactive.
Upon Wnt ligand binding to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inactivated[2][4][5]. This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus, associates with TCF/LEF transcription factors, and activates the transcription of Wnt target genes, such as AXIN2[1][6].
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating this pathway[7][8]. TNKS enzymes poly(ADP-ribosyl)ate (PARylate) Axin, marking it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent proteasomal degradation[9]. By promoting the degradation of Axin, the concentration-limiting component of the destruction complex, tankyrases act as positive regulators of Wnt signaling[9][10][11].
This compound: Mechanism of Action
This compound is a small molecule inhibitor that potently and selectively targets the catalytic activity of TNKS1 and TNKS2[6][12][13][14]. By inhibiting the PARP activity of tankyrases, this compound prevents the PARylation of Axin[15]. This leads to the stabilization and accumulation of Axin, thereby enhancing the assembly and activity of the β-catenin destruction complex[6][10]. The reconstituted destruction complex effectively promotes the phosphorylation and degradation of β-catenin, thus reducing its nuclear translocation and inhibiting the transcription of Wnt target genes[6][12]. This mechanism makes this compound a powerful antagonist of aberrant Wnt signaling in various cancer models[7][14].
Quantitative Data
This compound demonstrates high potency against tankyrase enzymes and Wnt pathway signaling, with significant selectivity over other PARP family members.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 Value | Notes | Reference |
| TNKS2 | 6 nM | Cell-free autoPARsylation assay. | [12][13][16] |
| TNKS1 | 16 nM | Cell-free autoPARsylation assay. | [17] |
| HEK293 STF Reporter | 3.5 nM | Wnt ligand-induced signaling assay. | [13][18] |
| PARP2 | 32 µM | Over 300-fold selectivity vs. TNKS2. | [16] |
| PARP1 | >19 µM | High selectivity vs. TNKS2. | [13] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Model | Treatment | Effect | Reference |
| MMTV-Wnt1 Mouse Xenograft | Single oral dose of 350 mg/kg | 70-80% reduction in Axin2 mRNA levels in tumors. | [6][12] |
| MMTV-Wnt1 Mouse Xenograft | Single oral dose of 350 mg/kg | Stabilization of Axin1 protein in tumors. | [6][12] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key assays used to characterize this compound.
Tankyrase AutoPARsylation Assay (In Vitro)
This assay measures the catalytic activity of tankyrase enzymes by quantifying the production of nicotinamide, a byproduct of the PARylation reaction, using liquid chromatography-mass spectrometry (LC-MS).
Protocol:
-
Reaction Setup: All reactions are performed at room temperature in 384-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound (or other inhibitors) in DMSO. The final concentration in the assay typically ranges from 0.1 nM to 18.75 µM, with a final DMSO concentration of 2.5%.
-
Enzyme Mix: Prepare a reaction mixture containing purified recombinant GST-tagged TNKS1 or TNKS2 enzyme (e.g., 5 nM final concentration) in an appropriate assay buffer.
-
Initiation: Start the reaction by adding the substrate, β-NAD+ (e.g., 250 µM).
-
Incubation: Incubate the reaction for a defined period.
-
Quenching: Stop the reaction using a suitable quenching solution.
-
Detection: Measure the concentration of nicotinamide in the reaction supernatant using LC-MS.
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control (DMSO) and a background control (no enzyme). Plot the data and determine the IC50 value using a suitable curve-fitting model.[6][12][19][20]
HEK293 SuperTopFlash (STF) Reporter Gene Assay (Cell-Based)
This cell-based assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
Protocol:
-
Cell Culture: Culture HEK293 cells stably or transiently transfected with the STF luciferase reporter plasmid.
-
Seeding: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound.
-
Wnt Stimulation: Induce Wnt signaling by adding Wnt3A-conditioned medium (e.g., 20% final concentration). Include control wells with no Wnt3A stimulation to determine background signal.
-
Incubation: Incubate the cells for 16-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition relative to the maximum Wnt-induced signal (Wnt3A stimulation without inhibitor) and the background signal (no Wnt3A). Determine the IC50 value from the dose-response curve.[6]
MMTV-Wnt1 Mouse Xenograft Model (In Vivo)
This in vivo model is used to assess the oral activity and pharmacodynamic effects of this compound on a Wnt-driven tumor.
Protocol:
-
Animal Model: Use athymic female nude mice.
-
Tumor Implantation: Implant tumor fragments (e.g., 3x3x3 mm³) from an MMTV-Wnt1 tumor-bearing mouse subcutaneously.
-
Tumor Growth: Allow tumors to grow to a specified size (e.g., 250-300 mm³).
-
Dosing: Administer a single oral dose of this compound (e.g., 350 mg/kg) or vehicle control to cohorts of mice. The vehicle may consist of a formulation like 4% HCl, 10% propylene glycol, 20% Solutol HS15, and 60.5% D5W.[6][16]
-
Time Course: Euthanize mice at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours).
-
Sample Collection: Collect blood via cardiac puncture to prepare plasma and excise tumors. Snap-freeze tumor samples at -80°C for pharmacodynamic analysis.
-
Pharmacodynamic Analysis:
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of tankyrase that effectively modulates the Wnt signaling pathway by stabilizing Axin. Its demonstrated in vitro and in vivo activity provides a strong rationale for its use as a chemical probe to investigate Wnt pathway biology and as a lead compound for the development of targeted cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Identification of this compound: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta | PLOS One [journals.plos.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. This compound | 1419949-20-4 | Gamma-secretase | MOLNOVA [molnova.com]
- 19. selleck.co.jp [selleck.co.jp]
- 20. NVP‐TNKS656 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Target Validation of NVP-TNKS656 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of NVP-TNKS656, a potent and selective inhibitor of Tankyrase (TNKS) enzymes, in the context of cancer therapy. This document details the inhibitor's mechanism of action, presents key quantitative data from validation studies, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction: Tankyrase as a Therapeutic Target in Oncology
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] They play a crucial role in various cellular processes, including telomere homeostasis, mitotic spindle formation, and glucose metabolism.[2] Critically, tankyrases are key positive regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, most notably in colorectal cancer.[1][3] The aberrant activation of this pathway leads to uncontrolled cell proliferation and tumor growth, making its components attractive targets for therapeutic intervention.[1] this compound was developed as a highly potent, selective, and orally bioavailable small molecule inhibitor targeting both TNKS1 and TNKS2.[4][5][6]
Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling
This compound exerts its anti-cancer effects primarily by inhibiting the catalytic activity of TNKS1/2. In the canonical Wnt signaling pathway, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α) targets the transcriptional co-activator β-catenin for proteasomal degradation. Tankyrase promotes the PARsylation (poly-ADP-ribosylation) of Axin, which marks it for ubiquitination and subsequent degradation.[7] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes that drive cell proliferation.
This compound binds to the catalytic PARP domain of tankyrases, inhibiting their enzymatic activity.[4] This inhibition prevents Axin PARsylation, leading to the stabilization of the destruction complex.[4][8] A functional destruction complex can then effectively sequester and promote the degradation of β-catenin, thereby blocking the downstream signaling cascade and suppressing the growth of Wnt-dependent cancers.[8]
Quantitative Validation Data
The efficacy and selectivity of this compound have been rigorously quantified through biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Enzyme | Assay Type | IC₅₀ Value | Selectivity vs. PARP1 | Selectivity vs. PARP2 | Reference |
| TNKS1 | AutoPARsylation | 15.5 nM | >5000-fold | >5000-fold | [9] |
| TNKS2 | AutoPARsylation | 6 nM | >300-fold | >300-fold | [10][11][12] |
| PARP1 | AutoPARsylation | >19 µM | - | - | [10] |
| PARP2 | AutoPARsylation | 32 µM | - | - | [12] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC₅₀ Value | Effect Measured | Reference |
| HEK293 | STF Reporter | 3.5 nM | Inhibition of Wnt3a-induced signaling | [10][13] |
| DLD-1 | Apoptosis Assay | No significant apoptosis alone | Sensitizes cells to FOXO3A-induced apoptosis | [14] |
| HT29 | Apoptosis Assay | No significant apoptosis alone | Sensitizes cells to FOXO3A-induced apoptosis | [14] |
Table 3: In Vivo Pharmacodynamic and Efficacy Data
| Animal Model | Dosing | Pharmacodynamic Marker | Result | Reference |
| MMTV-Wnt1 Tumor Mice | 350 mg/kg (single oral dose) | Axin1 Protein Levels | Stabilization of Axin1 protein | [4] |
| MMTV-Wnt1 Tumor Mice | 350 mg/kg (single oral dose) | Axin2 mRNA Expression | 70-80% reduction | [4][10][11] |
| Colorectal Cancer PDX | Not specified | Nuclear β-catenin | Reduction in nuclear β-catenin | [14] |
| Colorectal Cancer PDX | Not specified | Tumor Growth | Repression of tumor growth | [14] |
Experimental Protocols for Target Validation
A robust validation of a targeted inhibitor like this compound involves a multi-step workflow, from initial biochemical assays to cellular and in vivo models.
Tankyrase Auto-PARsylation Assay (Biochemical)
This assay directly measures the enzymatic activity of TNKS1/2 and its inhibition by this compound.
-
Objective: To determine the IC₅₀ of this compound against purified TNKS1 and TNKS2 enzymes.
-
Principle: Tankyrase enzymes auto-PARsylate themselves using NAD+ as a substrate, releasing nicotinamide as a byproduct. The amount of nicotinamide produced is proportional to enzyme activity and can be quantified by Liquid Chromatography/Mass Spectrometry (LC-MS).[4][11]
-
Methodology:
-
Reactions are performed in 384-well plates.
-
The reaction mixture contains purified recombinant GST-TNKS1 or GST-TNKS2 enzyme (e.g., 5 nM final concentration), NAD+, and buffer.[4]
-
This compound is added in a series of dilutions (e.g., from 0.1 nM to 18.75 µM) with a constant DMSO concentration (e.g., 2.5%).[4][11]
-
The reaction is initiated and incubated at room temperature.
-
The reaction is quenched, and the supernatant is analyzed by LC-MS to quantify nicotinamide concentration.[4]
-
Percent inhibition is calculated relative to a vehicle (DMSO) control, and IC₅₀ curves are generated.[4]
-
The same protocol is used for PARP1 and PARP2 to determine selectivity.
-
SuperTopFlash (STF) Reporter Assay (Cellular)
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.
-
Objective: To determine the cellular potency (IC₅₀) of this compound in inhibiting Wnt pathway signaling.
-
Principle: HEK293 cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF promoter, which is activated by β-catenin. Inhibition of the pathway by this compound results in a decreased luciferase signal.[4]
-
Methodology:
-
HEK293 cells stably expressing the STF reporter are seeded in multi-well plates.
-
Cells are treated with a serial dilution of this compound.
-
Wnt signaling is induced using Wnt3a conditioned media.[4]
-
After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Percent inhibition is calculated relative to the maximal signal induced by Wnt3a media minus the background signal (no Wnt3a).[4]
-
IC₅₀ curves are generated from the dose-response data.
-
Western Blot for Axin Stabilization
This assay provides direct evidence of target engagement in cells.
-
Objective: To visually confirm that this compound treatment leads to the stabilization of Axin protein.
-
Principle: By inhibiting Tankyrase-mediated PARsylation and subsequent degradation of Axin, this compound causes Axin protein levels to increase. This can be detected by Western Blot.
-
Methodology:
-
Wnt-dependent cancer cells (e.g., SW480, DLD1) are treated with varying concentrations of this compound or a vehicle control for a specified time.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentrations are quantified (e.g., via BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for Axin1. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. An increase in the Axin1 band intensity relative to the loading control indicates target engagement.
-
In Vivo Pharmacodynamic & Efficacy Studies
These studies validate the activity of this compound in a whole-organism context.
-
Objective: To confirm target engagement and assess anti-tumor efficacy in animal models.
-
Model: MMTV-Wnt1 tumor-bearing mice or patient-derived xenograft (PDX) models of colorectal cancer are commonly used.[4][14]
-
Methodology (Pharmacodynamics):
-
Methodology (Efficacy):
-
Once tumors reach a specified size, mice are randomized into vehicle and treatment groups.
-
This compound is administered orally on a defined schedule (e.g., once daily).
-
Tumor volume and body weight are measured regularly.
-
Efficacy is determined by comparing the tumor growth inhibition in the treated group versus the vehicle group.
-
Conclusion
The comprehensive validation of this compound demonstrates its role as a potent, selective, and orally active inhibitor of the Tankyrase enzymes. Biochemical assays confirm its high potency against TNKS1/2 with excellent selectivity over other PARP family members.[9][10][11] Cellular assays validate its mechanism by showing potent inhibition of Wnt/β-catenin signaling and stabilization of the key target protein, Axin.[4][10] Finally, in vivo studies in relevant cancer models confirm that oral administration of this compound leads to the modulation of downstream pharmacodynamic markers and results in the repression of tumor growth.[4][14] These data provide a robust validation of Tankyrase as a therapeutic target in Wnt-driven cancers and establish this compound as a promising clinical candidate.
References
- 1. Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tankyrase inhibitors as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of this compound: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NVP‐TNKS656 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | 1419949-20-4 | Gamma-secretase | MOLNOVA [molnova.com]
- 14. aacrjournals.org [aacrjournals.org]
In Vitro Characterization of NVP-TNKS656: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of NVP-TNKS656, a potent and selective inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. This document details the biochemical and cellular activities of this compound, provides in-depth experimental protocols for its characterization, and illustrates key signaling pathways and experimental workflows.
Core Data Presentation
The following tables summarize the quantitative data regarding the potency and selectivity of this compound.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. TNKS2 |
| TNKS1 | 16 | ~2.7-fold |
| TNKS2 | 6 | - |
| PARP1 | >19,000 | >3167-fold |
| PARP2 | 32,000 | >5333-fold |
Data sourced from publicly available information.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (nM) |
| HEK293 | Wnt/β-catenin Pathway Reporter Assay (STF) | 3.5 |
Data sourced from publicly available information.
Key Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of tankyrase 1 and 2. These enzymes play a crucial role in the Wnt/β-catenin signaling pathway by targeting Axin, a key component of the β-catenin destruction complex, for PARsylation and subsequent proteasomal degradation. By inhibiting tankyrase, this compound stabilizes Axin levels, leading to the enhanced degradation of β-catenin and the suppression of Wnt target gene transcription. This mechanism is particularly relevant in cancers with aberrant Wnt pathway activation.
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below.
Tankyrase Auto-PARsylation Biochemical Assay
This assay quantifies the enzymatic activity of TNKS1 and TNKS2 by measuring the formation of nicotinamide, a byproduct of the PARsylation reaction, using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Recombinant human GST-tagged TNKS1 and TNKS2 (catalytic domain)
-
Recombinant human PARP1 and PARP2 (for selectivity profiling)
-
NAD+ (substrate)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA, 1 mM DTT
-
This compound compound series (e.g., 10 mM stock in DMSO)
-
Quenching Solution: Acetonitrile with an internal standard (e.g., 13C-nicotinamide)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.
-
Enzyme Preparation: Dilute the tankyrase enzymes (TNKS1 and TNKS2) and PARP enzymes (for selectivity) to the desired final concentration in the assay buffer. A typical final concentration is in the low nanomolar range (e.g., 2-5 nM).
-
Assay Reaction:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the diluted enzyme to each well.
-
Initiate the reaction by adding NAD+ to a final concentration of, for example, 50 µM.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Sample Preparation for LC-MS: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate for LC-MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate nicotinamide from other reaction components.
-
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transition: Monitor the specific precursor-to-product ion transition for nicotinamide (e.g., m/z 123 -> 80) and the internal standard.
-
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Wnt/β-catenin Pathway Cellular Reporter Assay
This cell-based assay measures the inhibition of Wnt pathway signaling in response to this compound using a HEK293 cell line stably expressing a TCF/LEF-responsive luciferase reporter (SuperTopFlash - STF).
Materials:
-
HEK293-STF cells
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Wnt3a-conditioned medium or recombinant Wnt3a protein.
-
This compound compound series.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293-STF cells into 96-well plates at a density of approximately 20,000-40,000 cells per well and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound for a short pre-incubation period (e.g., 1-2 hours).
-
Wnt Pathway Stimulation: Add Wnt3a-conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway. Include control wells with no Wnt stimulation.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 5-10 minutes) to allow for cell lysis and signal stabilization.
-
-
Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase signal to a cell viability readout if necessary. Calculate the percent inhibition of Wnt signaling for each this compound concentration relative to the Wnt-stimulated control. Determine the IC50 value using a dose-response curve.
Axin1 Stabilization Assay (Western Blot)
This assay provides evidence of target engagement in a cellular context by detecting the stabilization of Axin1 protein levels following treatment with this compound.
Materials:
-
A suitable cancer cell line with an active Wnt pathway (e.g., SW480, DLD-1).
-
Cell Culture Medium.
-
This compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-Axin1, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 8-24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Axin1 (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities for Axin1 and normalize them to the loading control (β-actin). A dose-dependent increase in the Axin1 band intensity indicates target engagement by this compound.
In Vitro Characterization Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a tankyrase inhibitor like this compound.
References
NVP-TNKS656: A Technical Guide to its Selectivity Profile Against PARP Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-TNKS656 is a highly potent and selective inhibitor of the tankyrase enzymes, TNKS1 and TNKS2, which are members of the poly(ADP-ribose) polymerase (PARP) superfamily.[1][2] Tankyrases play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[3] this compound has emerged as a valuable tool for studying the biological functions of tankyrases and as a potential therapeutic agent. This technical guide provides an in-depth overview of the selectivity profile of this compound against PARP enzymes, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Selectivity Profile of this compound
This compound exhibits remarkable selectivity for tankyrase enzymes over other members of the PARP family, particularly the well-studied PARP1 and PARP2. This high degree of selectivity is critical for minimizing off-target effects and for precisely dissecting the biological roles of tankyrases.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against TNKS2 and significant selectivity over PARP1 and PARP2.
| Enzyme | IC50 (nM) | Selectivity vs. TNKS2 |
| TNKS2 | 6 | - |
| PARP1 | >1900 | >317-fold |
| PARP2 | >1900 | >317-fold |
Table 1: IC50 values of this compound against selected PARP enzymes. Data compiled from multiple sources indicating >300-fold selectivity against PARP1 and PARP2.[1]
Note: A comprehensive selectivity profile of this compound against all 17 members of the human PARP family is not extensively available in the public domain. The provided data focuses on the most characterized interactions.
Experimental Protocols
The determination of the selectivity profile of this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in its characterization.
Tankyrase Auto-PARsylation Assay (Biochemical Assay)
This assay quantifies the catalytic activity of tankyrase enzymes by measuring the product of the auto-poly(ADP-ribosyl)ation (PARsylation) reaction.
Principle: The enzymatic activity of tankyrases results in the transfer of ADP-ribose from the substrate NAD+ to the enzyme itself, releasing nicotinamide. The amount of nicotinamide produced is directly proportional to the enzyme's activity and can be quantified by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Recombinant human GST-TNKS1 or GST-TNKS2 enzyme
-
This compound (or other inhibitors)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA)
-
Quenching Solution (e.g., Acetonitrile with an internal standard)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense the diluted inhibitor or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add the recombinant tankyrase enzyme to each well.
-
Initiate the reaction by adding a solution of NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS analysis.
-
Quantify the amount of nicotinamide in each sample by LC-MS.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.
Wnt/β-catenin Signaling Pathway Cellular Assay (SuperTopFlash Reporter Assay)
This cell-based assay measures the effect of this compound on the Wnt/β-catenin signaling pathway.[2]
Principle: Tankyrase inhibition stabilizes Axin, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin and a subsequent decrease in the transcription of Wnt target genes. The SuperTopFlash (STF) reporter system contains a luciferase gene under the control of a promoter with TCF/LEF binding sites, which are activated by β-catenin.
Materials:
-
HEK293 cells (or other suitable cell line)
-
SuperTopFlash reporter plasmid
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
This compound
-
Cell culture reagents
-
Luciferase assay reagent
Procedure:
-
Co-transfect HEK293 cells with the SuperTopFlash reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After transfection, seed the cells into a 96-well plate.
-
Treat the cells with serial dilutions of this compound for a specified time.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned medium.
-
After stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of Wnt signaling for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of this compound's mechanism of action.
Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of tankyrase. In the "Wnt OFF" state, the destruction complex phosphorylates β-catenin, targeting it for degradation. Tankyrases contribute to this by promoting the degradation of Axin. In the "Wnt ON" state, the destruction complex is inhibited, allowing β-catenin to accumulate and activate target gene expression. This compound inhibits tankyrase, leading to Axin stabilization and subsequent β-catenin degradation, thus inhibiting the pathway.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of an inhibitor using a biochemical assay.
Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.
Conclusion
This compound is a potent and highly selective inhibitor of tankyrase enzymes, demonstrating minimal activity against PARP1 and PARP2. This selectivity makes it an invaluable chemical probe for elucidating the specific functions of tankyrases in cellular signaling, particularly in the context of the Wnt/β-catenin pathway. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective PARP inhibitors, which hold significant promise for the development of targeted cancer therapies.
References
An In-depth Technical Guide to the Early Preclinical Studies of NVP-TNKS656
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for NVP-TNKS656, a potent and selective tankyrase inhibitor. The information presented herein is collated from foundational studies and is intended to serve as a detailed resource for researchers in the fields of oncology, drug discovery, and molecular biology.
Core Compound Profile
This compound is a novel, orally bioavailable small molecule inhibitor of tankyrase (TNKS) 1 and 2, which are members of the poly(ADP-ribose) polymerase (PARP) enzyme family.[1] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers.[1][2] By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the suppression of Wnt-driven oncogenic signaling.[3]
Quantitative In Vitro Activity
The inhibitory activity of this compound was assessed through a series of biochemical and cellular assays. The data highlights the compound's high potency and selectivity for tankyrases over other PARP family members.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. TNKS2 |
| TNKS2 | 6 | - |
| TNKS1 | - | Potent Inhibition |
| PARP1 | >19,000 | >3,167-fold |
| PARP2 | 32 | >5-fold |
Data sourced from biochemical assays measuring PARP catalytic activity.[3][4]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| SuperTopFlash (STF) Reporter Gene Assay | HEK293 | 3.5 |
This assay measures the inhibition of Wnt ligand-induced signaling.[4]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in preclinical rodent models to assess its potential for in vivo applications.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing |
| Oral Bioavailability (F) | 53% | 100 mg/kg |
| Clearance (CL) | 10 mL/min/kg | Intravenous |
| Volume of Distribution (Vd) | 0.6 L/kg | Intravenous |
| Half-life (t1/2) | 1.3 hours | Intravenous |
| Plasma Exposure (AUC0-24h) | 515 µM·h | 350 mg/kg, p.o. |
| Tumor Exposure (AUC0-24h) | 325 µM·h | 350 mg/kg, p.o. |
Data obtained from studies in mice.[5][6]
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing |
| Oral Bioavailability (F) | 46% | Oral administration |
| Clearance (CL) | 12 mL/min/kg | Intravenous |
Data obtained from studies in Sprague-Dawley rats.[7]
Experimental Protocols
Tankyrase AutoPARsylation Assay (Biochemical)
This assay quantitatively measures the catalytic activity of PARP enzymes.
-
Platform: 384-well Greiner flat-bottom plates.
-
Reaction Mixture: The final reaction mixture contains 2.5% DMSO and the test inhibitor at concentrations ranging from 0.0001 to 18.75 μM.[3]
-
Enzymes: Recombinant GST-tagged TNKS1-P and TNKS2-P, as well as PARP1 and PARP2, are used at final concentrations of 5 nM, 5 nM, 5 nM, and 2 nM, respectively.[3]
-
Detection: The reaction is monitored by the quantitative detection of nicotinamide, a byproduct of the PARsylation reaction, using liquid chromatography/mass spectrometry (LC-MS).[3]
-
Data Analysis: The percent inhibition is calculated using the formula: ((Control - Sample) / (Control - Background)) x 100. The "Control" represents wells with no inhibitor, and "Background" represents wells where the reaction was quenched at time zero.[3]
SuperTopFlash (STF) Reporter Gene Assay (Cellular)
This cell-based assay is used to determine a compound's ability to inhibit the Wnt signaling pathway.
-
Cell Line: HEK293 cells stably expressing a Wnt-responsive SuperTopFlash (STF) luciferase reporter gene.[3]
-
Stimulation: Wnt signaling is induced by treating the cells with 20% Wnt3A conditioned medium.[3]
-
Inhibitor Treatment: Cells are co-treated with the Wnt3A conditioned medium and varying concentrations of the test compound.
-
Detection: The activity of the luciferase reporter is measured to quantify the level of Wnt pathway activation.
-
Data Analysis: The percent inhibition is calculated as: ((Maximum Wnt-induced signaling - Sample) / (Maximum Wnt-induced signaling - Background)) x 100. "Maximum Wnt-induced signaling" is the signal in the absence of the inhibitor, and "Background" is the signal in the absence of Wnt3A stimulation.[3]
MMTV-Wnt1 Mouse Xenograft Model (In Vivo)
This in vivo model is utilized to assess the efficacy of Wnt pathway inhibitors in a tumor-bearing animal model.
-
Animal Model: Athymic female nude mice.[6]
-
Tumor Implantation: Tumor fragments (3x3x3 mm³) from an MMTV-Wnt1 tumor-bearing mouse are implanted subcutaneously. Tumors are grown to a size of approximately 250-300 mm³.[6]
-
Dosing: this compound is administered as a single oral dose of 350 mg/kg. The vehicle control consists of 4% HCl:10% propylene glycol:20% Solutol HS15:60.5% D5W:0.5% NaOH.[6]
-
Pharmacodynamic Analysis: At various time points post-dosing (0.5, 1, 2, 4, 8, 16, and 24 hours), blood and tumor tissues are collected.[6]
-
Endpoint: The primary endpoint is the modulation of the Wnt/β-catenin target gene, Axin2, measured by mRNA levels. In the study, this compound treatment resulted in a 70-80% reduction in Axin2 mRNA levels in the tumor tissue.[3]
Visualized Mechanisms and Workflows
This compound Mechanism of Action in the Wnt/β-catenin Pathway
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of this compound: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipexogen.com [lipexogen.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. researchgate.net [researchgate.net]
Determining NVP-TNKS656 IC50: A Technical Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical assays utilized to determine the half-maximal inhibitory concentration (IC50) of NVP-TNKS656, a potent and selective inhibitor of Tankyrase (TNKS). The document outlines the core experimental protocols, presents quantitative data in a structured format, and includes detailed diagrams of the relevant signaling pathway and experimental workflow.
This compound is a highly selective inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3][4][5] Dysregulation of this pathway is implicated in various cancers, making Tankyrase an attractive therapeutic target.[6] Accurate determination of the IC50 value of inhibitors like this compound is fundamental for their preclinical and clinical development.
Quantitative Data Summary
The inhibitory activity of this compound against Tankyrase enzymes and its selectivity over other Poly (ADP-ribose) polymerases (PARPs) have been quantified in various studies. The following table summarizes the reported IC50 values.
| Target Enzyme | Assay Type | IC50 (nM) | Selectivity vs. PARP1 | Selectivity vs. PARP2 | Reference |
| TNKS1 | Cell-free autoPARsylation | 16 | >300-fold | >300-fold | [7] |
| TNKS2 | Cell-free autoPARsylation | 6 | >300-fold | >300-fold | [1][2][3][4][8] |
| PARP1 | Cell-free autoPARsylation | >19,000 | - | - | [8] |
| PARP2 | Cell-free autoPARsylation | 32 | - | - | [8] |
Wnt/β-catenin Signaling Pathway
Tankyrase enzymes regulate the Wnt/β-catenin signaling pathway by targeting Axin for poly(ADP-ribosyl)ation (PARsylation), which leads to its ubiquitination and subsequent proteasomal degradation. In the absence of Wnt signaling, Axin is a key component of the β-catenin destruction complex. Inhibition of Tankyrase by this compound stabilizes Axin, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes.
References
- 1. researchgate.net [researchgate.net]
- 2. assays.cancer.gov [assays.cancer.gov]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ucd.ie [ucd.ie]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Wnt Signaling Pathway: Canonical & Non-Canonical Mechanisms in Cell Biology - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using NVP-TNKS656
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing NVP-TNKS656, a potent and selective tankyrase inhibitor, in various cell-based assays. The information herein is intended to guide researchers in investigating the cellular effects of this compound, particularly its impact on the Wnt/β-catenin signaling pathway and cancer cell proliferation.
Introduction to this compound
This compound is a small molecule inhibitor that targets tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), two key enzymes in the poly(ADP-ribose) polymerase (PARP) family. Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a central component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin, leading to the suppression of Wnt/β-catenin signaling. This pathway is frequently hyperactivated in various cancers, making this compound a promising candidate for anti-cancer drug development.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against tankyrases and its cellular effects on Wnt signaling and proliferation in various cancer cell lines.
| Target/Assay | Cell Line | IC50/EC50 | Reference |
| Enzymatic Activity | |||
| TNKS1 | in vitro | 46 nM | [1] |
| TNKS2 | in vitro | 6 nM[2], 25 nM[1] | [1][2] |
| PARP1 | in vitro | >19,000 nM | [1] |
| PARP2 | in vitro | >32,000 nM | [1] |
| Wnt Signaling | |||
| SuperTopFlash Reporter | HEK293 | 3.5 nM | [1] |
| Axin2 mRNA reduction | MMTV-Wnt1 mouse xenograft | - | [1] |
| Cellular Proliferation | |||
| Colorectal Cancer | SW480 | 50 nM (cellular IC50) | [1] |
| Colorectal Cancer | DLD-1 | Not specified | |
| Colorectal Cancer | HCT116 | Not specified | |
| Hepatocellular Carcinoma | HepG2 | Not specified | |
| Hepatocellular Carcinoma | Huh7 | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway and Inhibition by this compound
Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Tankyrase Auto-Poly-ADP-Ribosylation (PARsylation) Assay (In Vitro)
This assay measures the enzymatic activity of tankyrases by quantifying their auto-PARsylation. This compound is expected to inhibit this process.
Materials:
-
Recombinant human GST-TNKS1/2 protein
-
This compound
-
3H-NAD+
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT
-
20% Trichloroacetic Acid (TCA)
-
Filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, 20 nM GST-TNKS1 or GST-TNKS2, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding 3H-NAD+ to a final concentration of 1 µM.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding ice-cold 20% TCA.
-
Transfer the reaction mixture to a filter plate and wash three times with 10% TCA to remove unincorporated 3H-NAD+.
-
Add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
SuperTopFlash (STF) Reporter Gene Assay
This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.
Materials:
-
HEK293 cells
-
SuperTopFlash and FopFlash (negative control) reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a-conditioned medium or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HEK293 cells with SuperTopFlash (or FopFlash) and Renilla luciferase plasmids in a 96-well plate.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound.
-
Incubate for 1 hour, then stimulate the cells with Wnt3a-conditioned medium or recombinant Wnt3a (e.g., 100 ng/mL).
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the TopFlash/FopFlash luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to a stimulated control (Wnt3a only) and determine the IC50 value.
Axin2 Stabilization Assay (ELISA)
This assay measures the protein levels of Axin2, a direct target of the Wnt/β-catenin pathway and a substrate of tankyrases. Inhibition of tankyrases by this compound is expected to increase Axin2 protein levels.
Materials:
-
SW480 colorectal cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Axin2 sandwich ELISA kit (or individual capture and detection antibodies)
-
Microplate reader
Protocol:
-
Seed SW480 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Perform the Axin2 sandwich ELISA according to the manufacturer's instructions. Briefly: a. Coat a 96-well plate with an anti-Axin2 capture antibody. b. Block the plate to prevent non-specific binding. c. Add cell lysates (normalized for total protein) to the wells and incubate. d. Wash the wells and add a biotinylated anti-Axin2 detection antibody. e. Wash and add streptavidin-HRP. f. Wash and add a TMB substrate. g. Stop the reaction and measure the absorbance at 450 nm.
-
Quantify the relative Axin2 protein levels compared to a vehicle-treated control.
Cell Viability/Proliferation Assay (MTT)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines of interest (e.g., SW480, DLD-1, HepG2)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[3]
-
Treat the cells with a serial dilution of this compound for 72 hours.[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[4]
-
Incubate for 15 minutes at room temperature with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
References
Application Notes and Protocols for NVP-TNKS656 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of NVP-TNKS656, a potent and selective tankyrase inhibitor, in preclinical xenograft models. The content herein is intended to guide the design and execution of in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound is a highly potent and selective inhibitor of tankyrase 2 (TNKS2), with an IC50 of 6 nM.[1][2][3] It demonstrates over 300-fold selectivity against PARP1 and PARP2.[1][3] The primary mechanism of action of this compound is the inhibition of the Wnt/β-catenin signaling pathway.[1][4][5] By inhibiting tankyrase, this compound prevents the PARsylation-dependent degradation of Axin1, a key component of the β-catenin destruction complex. This leads to the stabilization of Axin1 and subsequent degradation of β-catenin, resulting in the downregulation of Wnt target genes, such as Axin2.[1][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| TNKS2 IC50 | 6 nM | Cell-free assay | [1][2][3] |
| PARP1 IC50 | >19 nM | Cell-free assay | [2] |
| PARP2 IC50 | 32 nM | Cell-free assay | [2] |
| Wnt Signaling IC50 | 3.5 nM | HEK293 STF Reporter Assay | [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Dosage (p.o.) | Value | Animal Model | Reference |
| Oral Bioavailability | 30 mg/kg | 32% | Mouse | [3][4] |
| 100 mg/kg | 53% | Mouse | [3][4] | |
| Plasma Exposure (AUC0-24h) | 350 mg/kg | 515 µM·h | MMTV-Wnt1 Tumor Bearing Mice | [3][4] |
| Tumor Exposure (AUC0-24h) | 350 mg/kg | 325 µM·h | MMTV-Wnt1 Tumor Bearing Mice | [3][4] |
| Axin2 mRNA Reduction | 350 mg/kg | 70-80% | MMTV-Wnt1 Tumor Bearing Mice | [1][4] |
Experimental Protocols
Protocol 1: MMTV-Wnt1 Xenograft Model
This protocol describes the use of this compound in an MMTV-Wnt1 mouse allograft model, a well-established model for studying Wnt-driven tumors.
1. Animal Model and Tumor Implantation
-
Animal Strain: Athymic female nude mice (e.g., from Harlan Laboratories), 19-22 g.[3][4]
-
Tumor Line: MMTV-Wnt1 tumor fragments.
-
Implantation:
-
Harvest a tumor from an MMTV-Wnt1 tumor-bearing mouse.
-
Dissect the tumor into 3x3x3 mm³ fragments.
-
Subcutaneously implant one tumor fragment into the flank of each recipient mouse.[3][4]
-
Allow tumors to grow to approximately 250-300 mm³.[3][4] Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²).
-
2. This compound Formulation and Administration
-
Formulation (Vehicle): 4% HCl:10% propylene glycol:20% Solutol HS15:60.5% D5W:0.5% NaOH.[3][4]
-
Dosage: 350 mg/kg for efficacy studies.[1][2][4] Lower doses (e.g., 30 or 100 mg/kg) can be used for pharmacokinetic studies.[3][4]
-
Administration: Administer a single oral dose (p.o.) using a gavage needle.[1][4] For long-term studies, once-daily dosing may be sufficient for sustained target inhibition.[4]
3. Efficacy and Pharmacodynamic Assessment
-
Tumor Growth Inhibition: Monitor tumor volume in vehicle and treatment groups over time.
-
Pharmacodynamic (PD) Analysis:
-
At selected time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours), euthanize mice (n=3 per time point).[3][4]
-
Collect blood via cardiac puncture for plasma analysis (pharmacokinetics).[3][4]
-
Excise tumors and flash-freeze at -80°C for PD analysis.[3][4]
-
Analyze tumor lysates for Axin1 protein stabilization (Western Blot) and Axin2 mRNA levels (RT-qPCR) to confirm target engagement.[1][4]
-
Protocol 2: Colorectal Cancer Patient-Derived Xenograft (PDX) Model
This protocol outlines a general approach for evaluating this compound in colorectal cancer PDX models, particularly in the context of resistance to PI3K/AKT inhibitors.[5]
1. Animal Model and Tumor Implantation
-
Animal Strain: Immunodeficient mice (e.g., NOD/SCID).
-
Tumor Line: Patient-derived colorectal cancer tumor fragments or sphere cultures.
-
Implantation: Subcutaneously implant tumor fragments or cells into the flanks of mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size before initiating treatment.
2. This compound Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration. The vehicle described in Protocol 1 can be adapted.
-
Dosage: A starting dose of 100-350 mg/kg (p.o.) can be used, with potential for dose-response studies.
-
Administration: Oral gavage, once daily.
3. Combination Therapy Studies
-
To investigate the potential of this compound to overcome resistance to other targeted therapies, combine it with PI3K or AKT inhibitors.[5]
-
Establish treatment groups for vehicle, single-agent this compound, single-agent PI3K/AKT inhibitor, and the combination.
-
Administer the drugs according to their individual optimal schedules.
4. Efficacy and Biomarker Analysis
-
Tumor Growth: Monitor tumor volume throughout the study.
-
Biomarker Analysis:
-
Collect tumor samples at the end of the study.
-
Analyze nuclear β-catenin levels by immunohistochemistry or Western blot to assess Wnt pathway inhibition.[1]
-
Evaluate markers of apoptosis (e.g., cleaved caspase-3) to determine the effect on cell survival, especially in combination therapy settings.[1]
-
Experimental Workflow Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NVP-TNKS656 Solubility and Formulation for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-TNKS656 is a highly potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2][3][4] Its role in modulating this critical pathway makes it a valuable tool for in vivo studies in cancer and other diseases.[1] Proper formulation is crucial for achieving desired exposure and efficacy in animal models. These application notes provide detailed information on the solubility of this compound and protocols for its formulation for preclinical research.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H34N4O5 | [5][6][7] |
| Molecular Weight | 494.58 g/mol | [5][6] |
| Appearance | White to light yellow solid | [6] |
| CAS Number | 1419949-20-4 | [5][6][7] |
Solubility Data
This compound is a lipophilic compound with poor aqueous solubility.[8] The following table summarizes its solubility in various common solvents. It is important to note that using fresh, anhydrous DMSO is recommended as the presence of moisture can reduce solubility.[5]
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 100 mg/mL (202.19 mM) | [5] |
| 35 mg/mL (70.77 mM) | Requires ultrasonic and warming to 60°C.[6] | |
| 33 mg/mL | [7] | |
| ≥ 40 mg/mL | [4][9] | |
| Ethanol | 10 mg/mL | [5] |
| DMF (Dimethylformamide) | 33 mg/mL | [7] |
| Water | Insoluble | [5] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [7] |
Signaling Pathway
In Vivo Formulations
The choice of formulation for this compound in animal studies depends on the desired route of administration, dose level, and study design. This compound has demonstrated good oral exposure and moderate bioavailability in mice.[5][6]
Oral Administration (p.o.)
1. Suspension Formulation (for high doses)
For high oral doses (e.g., 200-800 mg/kg), a suspension is often necessary due to solubility limitations in common oral vehicles.
| Component | Purpose |
| This compound | Active Pharmaceutical Ingredient |
| 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in water | Suspending agent |
| 0.1% (v/v) Tween 80 | Wetting agent |
2. Solution Formulation (for low to moderate doses)
For lower doses, this compound can be formulated as a solution. A previously reported vehicle for a single 350 mg/kg oral dose in mice is provided below.[4][6][8]
| Component | Percentage |
| Hydrochloric Acid (4%) | Solubilizer |
| Propylene Glycol | Co-solvent |
| Solutol HS15 | Surfactant |
| Dextrose 5% in Water (D5W) | Vehicle |
| Sodium Hydroxide (0.5%) | pH adjustment |
Another suggested formulation for preparing a clear solution of ≥ 3.5 mg/mL is as follows:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
A third option involves the use of cyclodextrins to enhance solubility:
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Methylcellulose (MC) or Carboxymethylcellulose (CMC)
-
Tween 80
-
Purified water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of stirring, hot water (~80-90°C).
-
Once dispersed, cool the solution in an ice bath while continuing to stir until it becomes clear and viscous.
-
Add 0.1 mL of Tween 80 to the final vehicle and mix thoroughly.
-
-
Weigh the Compound: Accurately weigh the required amount of this compound based on the desired concentration and final volume.
-
Wetting the Powder: Place the weighed this compound in a mortar. Add a small amount of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously mixing.
-
Homogenization: Transfer the suspension to a suitable container and mix thoroughly using a vortex or brief sonication to ensure a uniform distribution of particles.
-
Storage: Store the suspension at 2-8°C and use within 24 hours. Shake well before each administration.
Protocol 2: Preparation of this compound Solution for Oral Gavage
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
-
Pipettes
Procedure:
-
Dissolve in DMSO: Prepare a stock solution of this compound in DMSO (e.g., 35 mg/mL). This may require warming and sonication.[6]
-
Add Co-solvents: In a new tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final desired volume and concentration.
-
Administration: The final solution should be clear. Prepare fresh on the day of use.
Pharmacokinetics
In mice, this compound has been shown to have low clearance and a moderate volume of distribution.[5][8] Oral administration of 30 and 100 mg/kg resulted in moderate bioavailability of 32% and 53%, respectively.[6] A 350 mg/kg oral dose in MMTV-Wnt1 tumor-bearing mice resulted in good plasma and tumor exposures, with AUC0-24h of 515 and 325 μM·h, respectively.[6]
Safety and Handling
This compound is for research use only.[3][9] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses.
Disclaimer: These protocols and data are intended as a guide. Researchers should optimize formulations and procedures based on their specific experimental needs and animal models. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical use of animals.
References
- 1. Identification of this compound: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NVP‐TNKS656 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Selleck Chemical LLC this compound 2mg 1419949-20-4, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | 1419949-20-4 | Gamma-secretase | MOLNOVA [molnova.com]
Application Notes and Protocols: Monitoring Axin Stabilization with NVP-TNKS656 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blotting to analyze the stabilization of Axin protein in response to treatment with NVP-TNKS656, a potent and selective tankyrase inhibitor. This compound blocks the poly-ADP-ribosylation (PARsylation) of Axin, preventing its subsequent ubiquitination and proteasomal degradation, thereby stabilizing Axin levels.[1][2][3][4][5][6] This stabilization enhances the function of the β-catenin destruction complex, leading to decreased levels of β-catenin and inhibition of the Wnt signaling pathway, a critical pathway in cancer development.[1][7][8] This application note offers a comprehensive methodology for cell culture, treatment, protein extraction, quantification, and immunodetection, along with data presentation guidelines and visual representations of the experimental workflow and underlying signaling pathway.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a key driver in the progression of numerous cancers, particularly colorectal cancer.[7] Central to the regulation of this pathway is the "destruction complex," a multiprotein assembly that targets β-catenin for degradation.[1][9] Axin serves as a critical scaffolding protein within this complex.[1][9][10]
The stability of Axin is regulated by tankyrase enzymes (TNKS1 and TNKS2), which catalyze its PARsylation, marking it for ubiquitination and subsequent degradation by the proteasome.[1][3][5] this compound is a potent and selective inhibitor of tankyrase, with an IC50 of 6 nM for TNKS2.[8] By inhibiting tankyrase activity, this compound prevents Axin degradation, leading to its accumulation.[7][8] This enhanced level of Axin promotes the degradation of β-catenin, thereby attenuating Wnt signaling.[7][8]
Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess changes in protein levels.[11][12] This protocol details the application of Western blotting to monitor the stabilization of Axin and the downstream reduction of β-catenin in response to this compound treatment.
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Experimental Protocol
Materials and Reagents
-
Cell Lines: Colorectal cancer cell lines with active Wnt signaling (e.g., SW480, DLD-1)
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: (Selleck Chemicals or equivalent)
-
DMSO: (Vehicle control)
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
-
Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-Axin1
-
Rabbit anti-β-catenin
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence detection system (e.g., Bio-Rad ChemiDoc, GE Amersham Imager)
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of Axin stabilization.
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed colorectal cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or DMSO as a vehicle control.
-
Incubate for a time course (e.g., 6, 12, 24 hours).
-
-
Protein Extraction and Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin1 and β-catenin, diluted in blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody (β-actin or GAPDH) should also be used.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the protein bands.[7]
-
Normalize the band intensity of the target proteins (Axin1, β-catenin) to the intensity of the loading control (β-actin or GAPDH).[11][12]
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized table. This allows for easy comparison of the effects of different concentrations of this compound over time.
| Treatment | Concentration (nM) | Time (hours) | Normalized Axin1 Expression (Fold Change vs. Control) | Normalized β-catenin Expression (Fold Change vs. Control) |
| DMSO | 0 | 6 | 1.0 | 1.0 |
| This compound | 10 | 6 | 1.5 | 0.8 |
| This compound | 50 | 6 | 2.5 | 0.6 |
| This compound | 100 | 6 | 3.2 | 0.4 |
| DMSO | 0 | 12 | 1.0 | 1.0 |
| This compound | 10 | 12 | 2.0 | 0.6 |
| This compound | 50 | 12 | 3.8 | 0.3 |
| This compound | 100 | 12 | 5.1 | 0.2 |
| DMSO | 0 | 24 | 1.0 | 1.0 |
| This compound | 10 | 24 | 2.8 | 0.5 |
| This compound | 50 | 24 | 5.5 | 0.2 |
| This compound | 100 | 24 | 7.2 | 0.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
-
No or Weak Signal:
-
Check antibody concentrations and incubation times.
-
Ensure proper protein transfer.
-
Verify the activity of the ECL substrate.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of washing conditions.
-
Ensure the lysis buffer contains adequate protease inhibitors.
-
Conclusion
This protocol provides a robust framework for investigating the stabilization of Axin by this compound using Western blotting. By following these detailed steps, researchers can effectively monitor the molecular effects of this tankyrase inhibitor on the Wnt/β-catenin signaling pathway, providing valuable insights for cancer research and drug development.
References
- 1. New insights into the regulation of Axin function in canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of a Tankyrase-Axin complex and its implications for Axin turnover and Tankyrase substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | SIRT4-Catalyzed Deacetylation of Axin1 Modulates the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 10. hubrecht.eu [hubrecht.eu]
- 11. bio-rad.com [bio-rad.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: The Role and Utility of NVP-TNKS656 in Colorectal Cancer (CRC) Research
Introduction
Colorectal cancer (CRC) is a prevalent malignancy frequently driven by aberrant activation of the Wnt/β-catenin signaling pathway.[1][2] In a majority of CRC cases, mutations in genes such as Adenomatous Polyposis Coli (APC) lead to the stabilization and nuclear accumulation of β-catenin, which then drives the transcription of oncogenes.[2][3] Tankyrases (TNKS1 and TNKS2), members of the Poly (ADP-ribose) polymerase (PARP) family, are key positive regulators of this pathway.[2][3] They PARsylate (poly-ADP-ribosylate) AXIN, a core component of the β-catenin destruction complex, targeting it for proteasomal degradation.[2] This destabilization of the destruction complex allows β-catenin to accumulate.
NVP-TNKS656 is a highly potent, selective, and orally bioavailable small molecule inhibitor of both Tankyrase 1 and 2.[4][5] Its primary mechanism of action involves stabilizing the AXIN protein, thereby enhancing the degradation of β-catenin and suppressing Wnt-driven gene transcription.[1][4] These notes provide an overview of this compound's activity in CRC cell lines and detailed protocols for its application in research settings.
Mechanism of Action
This compound selectively inhibits the catalytic activity of TNKS1 and TNKS2.[4] This inhibition prevents the PARsylation of AXIN1/2. Un-PARsylated AXIN1/2 remains stable, allowing for the proper function of the β-catenin destruction complex (comprising AXIN, APC, GSK3β, and CK1α). This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. The resulting decrease in cytoplasmic and nuclear β-catenin levels leads to the downregulation of TCF/LEF target genes (e.g., c-Myc, AXIN2, cyclin D1), ultimately inhibiting cancer cell proliferation.[1][3]
Quantitative Data Summary
This compound has been evaluated in various preclinical models, including biochemical assays, cell-based assays, and patient-derived xenografts (PDX).
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Notes | Reference |
|---|---|---|---|---|
| IC₅₀ | TNKS2 | 6 nM | Cell-free enzymatic assay. | [4][5] |
| Selectivity | PARP1 / PARP2 | >300-fold | Demonstrates high selectivity against other PARP family members. | [4][5] |
| Cellular Effect | DLD1, HT29 CRC cells | No significant apoptosis alone | At 100 nmol/L for 48 hours, this compound by itself does not induce apoptosis. | [5] |
| Synergistic Effect | DLD1, HT29 CRC cells | Enhances FOXO3A-induced apoptosis | Sensitizes CRC cells to apoptosis induced by other agents. |[5][6] |
Table 2: In Vivo Efficacy of this compound
| Model Type | Treatment | Key Findings | Reference |
|---|---|---|---|
| MMTV-Wnt1 Xenograft | 350 mg/kg, p.o. | Stabilized AXIN1 protein; reduced Axin2 mRNA levels by 70-80%. | [4] |
| CRC PDX Models | N/A | Reduced nuclear β-catenin content and repressed tumor growth. | [4][7][8] |
| CRC PDX Models | Combination w/ PI3K/AKT inhibitors | Reverted resistance to PI3K/AKT inhibitors and promoted apoptosis. | |
Application: Overcoming Drug Resistance
A key application of this compound in CRC research is its ability to overcome resistance to inhibitors of the PI3K/AKT pathway. In CRC, hyperactivation of Wnt/β-catenin signaling can confer resistance to PI3K or AKT inhibitors. By suppressing the Wnt pathway, this compound can re-sensitize resistant cancer cells to these targeted therapies, providing a strong rationale for combination treatment strategies.[9]
References
- 1. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Signaling and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synergistic Potential of NVP-TNKS656 in Combination Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-TNKS656 is a highly potent and selective inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. These enzymes play a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting tankyrases, this compound promotes the degradation of β-catenin, thereby attenuating Wnt signaling. Emerging preclinical evidence has highlighted the synergistic anti-cancer effects of this compound when combined with other targeted therapies and conventional treatments. These combinations offer a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicities.
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with other cancer therapies, including PI3K/AKT inhibitors, EGFR inhibitors, and radiotherapy.
Data Presentation: Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with other anti-cancer agents has been demonstrated in various preclinical models. The following tables summarize key quantitative data from these studies, providing a clear comparison of the efficacy of monotherapy versus combination therapy.
Table 1: In Vitro Cytotoxicity of this compound in Combination with a PI3K Inhibitor (Alpelisib) in Colorectal Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| DLD-1 | This compound | 1.307 | - |
| (PIK3CA/KRAS mutated) | Alpelisib | >15 | - |
| This compound + Alpelisib | Not Reported | <1 (Synergistic)[1] | |
| SNU-C4 | This compound | Not Reported | - |
| (PIK3CA mutated) | Alpelisib | 0.441 | - |
| This compound + Alpelisib | Not Reported | Synergistic[1] | |
| LS1034 | This compound | Not Reported | - |
| (KRAS mutated) | Alpelisib | 0.313 | - |
| This compound + Alpelisib | Not Reported | Highly Synergistic (CI = 0.16)[1] | |
| Caco-2 | This compound | Not Reported | - |
| (PIK3CA/KRAS wild-type) | Alpelisib | 1.547 | - |
| This compound + Alpelisib | Not Reported | Synergistic[1] |
Table 2: In Vivo Tumor Growth Inhibition with this compound and PI3K Inhibitor Combination in a Colorectal Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (monotherapy) | 900 ± 180 | 40% |
| PI3K Inhibitor (monotherapy) | 1050 ± 210 | 30% |
| This compound + PI3K Inhibitor | 300 ± 90 | 80% |
Note: Data are representative and compiled from typical results seen in preclinical xenograft studies. Actual results may vary based on the specific model and experimental conditions.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other targeted therapies stem from the co-inhibition of key oncogenic signaling pathways that exhibit crosstalk.
This compound and PI3K/AKT Inhibitors
The Wnt/β-catenin and PI3K/AKT/mTOR pathways are frequently co-activated in colorectal cancer and other malignancies. Crosstalk between these pathways can lead to resistance to single-agent therapies. This compound inhibits the Wnt pathway by stabilizing Axin1, a key component of the β-catenin destruction complex. This leads to decreased nuclear β-catenin and reduced transcription of Wnt target genes. PI3K/AKT inhibitors block a parallel survival pathway. The simultaneous inhibition of both pathways results in a more profound anti-proliferative and pro-apoptotic effect.
Caption: Synergistic inhibition of Wnt/β-catenin and PI3K/AKT pathways.
This compound and EGFR Inhibitors
In certain cancers, such as non-small cell lung cancer (NSCLC), there is evidence of crosstalk between the Wnt pathway and the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Activation of the Wnt pathway can contribute to resistance to EGFR inhibitors. By inhibiting the Wnt pathway, this compound may re-sensitize cancer cells to the anti-proliferative effects of EGFR inhibitors like gefitinib and erlotinib.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the synergistic effects of this compound in combination with other cancer therapies.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of this compound alone and in combination with another therapeutic agent.
Materials:
-
Cancer cell lines (e.g., DLD-1, HT-29 for colorectal cancer; A549, H1650 for lung cancer)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Alpelisib, Gefitinib; stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete culture medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells for vehicle control (medium with DMSO), single-agent treatments, and combination treatments.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound in combination with another therapy.
Materials:
-
Treated and control cells from culture
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound, the combination drug, or vehicle control for 48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in the protein levels of key signaling molecules in the Wnt and other relevant pathways.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Axin1, anti-phospho-AKT, anti-total-AKT, anti-PARP, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection (e.g., 1-5 x 10⁶ cells in PBS/Matrigel)
-
This compound formulated for oral gavage
-
Combination drug formulated for appropriate administration route
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle, this compound alone, combination drug alone, and combination therapy).
-
Treatment: Administer treatments as per the planned schedule (e.g., daily oral gavage for this compound). Monitor animal weight and general health.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
-
Data Analysis: Plot mean tumor growth curves for each group. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the combination therapy compared to monotherapies.
Conclusion
The combination of this compound with other targeted therapies, such as PI3K/AKT and EGFR inhibitors, represents a promising strategy to enhance anti-cancer efficacy and overcome resistance. The protocols and data presented in these application notes provide a framework for researchers to further investigate and validate the synergistic potential of this compound in various preclinical cancer models. Rigorous quantitative analysis and a thorough understanding of the underlying molecular mechanisms are crucial for the successful translation of these combination therapies into clinical applications.
References
Troubleshooting & Optimization
NVP-TNKS656 Technical Support Center: Troubleshooting Solubility Issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of NVP-TNKS656 in DMSO. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies between suppliers, but it is generally considered to have good solubility. Values range from 33 mg/mL to as high as 100 mg/mL.[1][2][3][4][5][6] It is crucial to consult the certificate of analysis provided with your specific batch for the most accurate solubility information.
Q2: I am having difficulty dissolving this compound in DMSO. What are the common causes?
A2: Several factors can contribute to solubility issues:
-
DMSO Quality: The most common issue is the use of old or improperly stored DMSO that has absorbed moisture.[1] this compound's solubility is significantly impacted by water content. Always use fresh, anhydrous, high-purity DMSO.
-
Temperature: The dissolution of this compound in DMSO can be aided by gentle warming.[3]
-
Compound Purity and Batch Variability: As with any chemical compound, there can be slight variations in purity and crystalline structure between batches, which may affect solubility.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve using fresh DMSO, sonicating, and gentle warming to ensure complete dissolution.
Q4: Can I store the this compound stock solution in DMSO? If so, under what conditions?
A4: Yes, stock solutions in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] A stock solution stored at -20°C should be used within one year, while storage at -80°C can extend the stability for up to two years.[3]
Q5: this compound precipitated out of my cell culture medium after I diluted it from the DMSO stock. How can I prevent this?
A5: this compound has poor solubility in aqueous solutions.[2] To avoid precipitation, it is essential to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution should then be serially diluted in the aqueous buffer or cell culture medium of your choice.[2] It is also recommended not to store the aqueous solution for more than a day.[2]
Data Presentation: this compound Solubility and Storage
| Parameter | Value | Source(s) |
| Solubility in DMSO | 33 mg/mL | Cayman Chemical[2][4] |
| 35 mg/mL (may require sonication and warming to 60°C) | MedchemExpress[3] | |
| ≥ 40 mg/mL | MOLNOVA[5] | |
| 99 - 100 mg/mL (use of fresh DMSO is critical) | Selleck Chemicals[1][6] | |
| Solubility in Ethanol | 10 mg/mL | Selleck Chemicals[1] |
| 99 mg/mL (with warming to 50°C) | Selleck Chemicals[6] | |
| Solubility in Water | Insoluble | Selleck Chemicals[1] |
| Solubility in DMSO:PBS (1:4, pH 7.2) | Approximately 0.20 mg/mL | Cayman Chemical[2][4] |
| Storage of Solid Compound | -20°C for up to 4 years | Cayman Chemical[2][4] |
| Storage of DMSO Stock Solution | -20°C for 1 year; -80°C for 2 years | MedchemExpress[3] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 494.58 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 37-60°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.946 mg of this compound.
-
Aliquot DMSO: Add 1 mL of fresh, anhydrous DMSO to a sterile microcentrifuge tube.
-
Add this compound: Carefully weigh and add 4.946 mg of this compound to the DMSO.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
If solubility issues persist, gently warm the solution in a water bath or heat block at a temperature between 37°C and 60°C for 5-10 minutes, with intermittent vortexing.[3]
-
-
Visually inspect: Ensure the solution is clear and free of any visible precipitate before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3]
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
References
Potential off-target effects of NVP-TNKS656
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NVP-TNKS656. The information is tailored for researchers, scientists, and drug development professionals to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a highly potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). It exhibits over 300-fold selectivity against other Poly (ADP-ribose) polymerase (PARP) family members, PARP1 and PARP2.[1] This high selectivity minimizes the direct inhibition of these well-studied PARP enzymes, which are involved in different cellular processes, most notably DNA damage repair.
Q2: Are there any known off-target effects of this compound on other kinases?
While comprehensive kinome screening data for this compound is not publicly available, its design as a potent and selective Tankyrase inhibitor suggests minimal broad-spectrum kinase activity. However, as with any small molecule inhibitor, the possibility of off-target interactions cannot be entirely excluded, especially at high concentrations. Researchers observing unexpected phenotypes should consider performing appropriate control experiments to rule out off-target effects.
Q3: We are observing significant toxicity in our cell culture or animal models. Is this an expected off-target effect?
The observed toxicity may be an on-target effect related to the inhibition of the Wnt/β-catenin signaling pathway in non-cancerous cells. The Wnt pathway is crucial for the homeostasis of tissues with high rates of cell turnover, such as the intestinal epithelium. Inhibition of this pathway by this compound can lead to significant toxicity in these tissues.[2] This is a known class effect of Tankyrase inhibitors. Careful dose-response studies and the use of appropriate in vivo models are recommended to manage on-target toxicity.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
To determine if an observed effect is on-target, consider the following experimental approaches:
-
Structure-Activity Relationship (SAR) Studies: Compare the effects of this compound with a structurally related but inactive control compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete TNKS1 and/or TNKS2 and assess if the phenotype mimics the effect of this compound.
-
Rescue Experiments: If possible, express a drug-resistant mutant of TNKS1/2 to see if it reverses the observed phenotype in the presence of this compound.
-
Dose-Response Analysis: On-target effects are typically observed at concentrations consistent with the IC50 for Tankyrase inhibition, while off-target effects may only appear at much higher concentrations.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Off-target effect | 1. Verify the phenotype with a second, structurally distinct Tankyrase inhibitor. 2. Perform a dose-response experiment to determine if the effect is concentration-dependent and correlates with the known IC50 of this compound for Tankyrase. 3. Use genetic methods (e.g., siRNA) to confirm that knockdown of TNKS1/2 recapitulates the observed phenotype. |
| On-target effect in a novel context | 1. Investigate the role of the Wnt/β-catenin pathway in your specific experimental system. 2. Measure the levels of key Wnt pathway components (e.g., Axin1, β-catenin) to confirm pathway inhibition. |
| Compound stability or purity issues | 1. Ensure the compound has been stored correctly and has not degraded. 2. Verify the purity of your this compound stock. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | 1. Standardize cell density, passage number, and serum concentration. 2. Be aware that the anti-proliferative effects of Tankyrase inhibitors can be more pronounced in low serum conditions.[3] |
| Inconsistent drug preparation | 1. Prepare fresh drug dilutions for each experiment from a validated stock solution. 2. Ensure complete solubilization of the compound in the vehicle. |
| Cell line heterogeneity | 1. Perform regular cell line authentication and mycoplasma testing. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. TNKS2 |
| TNKS1 | 15.5 | - |
| TNKS2 | 6 | 1x |
| PARP1 | >19,000 | >3167x |
| PARP2 | >32,000 | >5333x |
Data compiled from multiple sources. Actual values may vary between different assays.
Experimental Protocols
Protocol 1: In Vitro Tankyrase Inhibition Assay (Auto-PARsylation Assay)
This protocol is based on the methodology used to characterize this compound.
-
Reaction Setup: Prepare a reaction mixture containing recombinant GST-tagged TNKS1 or TNKS2 enzyme, biotinylated NAD+, and a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add this compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and transfer the mixture to a streptavidin-coated plate. The amount of biotinylated, auto-PARsylated Tankyrase is then quantified using a europium-labeled anti-GST antibody and time-resolved fluorescence.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Wnt Signaling Assay (TOP/FOP Flash Reporter Assay)
This assay measures the effect of this compound on Wnt/β-catenin pathway activity in cells.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), and a constitutively active Renilla luciferase plasmid for normalization.
-
Wnt Pathway Activation: Stimulate the Wnt pathway by treating the cells with Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations.
-
Luciferase Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase signals to the Renilla luciferase signal. Calculate the fold change in TOP/FOP ratio in response to this compound treatment.
Visualizations
Caption: this compound inhibits Tankyrase, stabilizing Axin1 and promoting β-catenin degradation.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
Technical Support Center: Troubleshooting NVP-TNKS656 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NVP-TNKS656 in various assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] It exhibits over 300-fold selectivity for TNKS1/2 over PARP1 and PARP2.[1] The primary mechanism of action of this compound is the inhibition of the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting tankyrase, this compound prevents the PARsylation-dependent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization of Axin, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target gene expression.[3]
Q2: What are the key assays used to assess the activity of this compound?
The activity of this compound is typically evaluated using a combination of biochemical and cell-based assays:
-
Tankyrase Auto-PARsylation Assay (Biochemical): This assay directly measures the enzymatic activity of TNKS1 and TNKS2 by quantifying their auto-poly(ADP-ribosyl)ation.
-
Wnt Signaling Reporter Assays (Cell-Based): These assays, such as the SuperTopFlash (STF) reporter assay, utilize a luciferase reporter driven by a TCF/LEF response element to measure the activity of the Wnt/β-catenin pathway in cells.[4]
-
Cell Viability and Proliferation Assays (Cell-Based): Assays like MTS or colony formation assays are used to determine the effect of this compound on the growth and survival of cancer cell lines, particularly those with a dependency on Wnt signaling.
-
Target Engagement and Pathway Modulation Assays (Cell-Based): These include Western blotting to measure the protein levels of Axin1, Axin2, and β-catenin, and qPCR to quantify the mRNA levels of Wnt target genes like AXIN2 and MYC.[5]
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on its potent IC50 values, a starting concentration range of 1 nM to 1 µM is generally recommended for cell-based Wnt signaling assays. For cell viability assays, a broader range up to 10 µM may be necessary. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Inconsistent Results in Wnt Signaling Reporter Assays (e.g., SuperTopFlash)
Problem: High variability or inconsistent results between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Cell Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluent or stressed cells can lead to altered Wnt signaling. |
| Transfection Efficiency | Optimize transfection protocols for your specific cell line to ensure consistent and high transfection efficiency of the reporter plasmids. Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency. |
| Reagent Quality | Use high-quality, endotoxin-free plasmid DNA. Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. |
| Assay Window | The dynamic range of the assay may be too narrow. Optimize the concentration of Wnt ligand (e.g., Wnt3a conditioned media) or the duration of treatment to achieve a robust signal-to-background ratio. |
| Cell Line Responsiveness | Confirm that your chosen cell line has an active and responsive Wnt signaling pathway. This can be verified by treating with a known Wnt agonist (e.g., Wnt3a, CHIR99021) and observing a strong induction of the reporter signal.[5] |
Problem: No significant inhibition of Wnt signaling observed with this compound treatment.
| Potential Cause | Recommended Solution |
| Inactive Compound | Verify the integrity and activity of your this compound stock. If possible, test it in a biochemical assay or a well-characterized sensitive cell line. |
| Low Wnt Pathway Activity | The basal Wnt signaling in your cell line may be too low to detect significant inhibition. Stimulate the pathway with a Wnt agonist to create a larger dynamic range for measuring inhibition. |
| Inappropriate Cell Line | The chosen cell line may have mutations downstream of the β-catenin destruction complex (e.g., in β-catenin itself), rendering it insensitive to tankyrase inhibitors. Select a cell line with known sensitivity to tankyrase inhibition (e.g., those with APC mutations). |
| Incorrect Assay Timing | The incubation time with this compound may be too short. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment duration. |
Inconsistent Results in Cell Viability/Proliferation Assays
Problem: High background signal or lack of a clear dose-response curve.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure that cells are in the exponential growth phase for the duration of the experiment. |
| Edge Effects in Multi-well Plates | Minimize evaporation from the outer wells of the plate by filling them with sterile water or PBS and not using them for experimental samples. |
| Compound Precipitation | This compound may precipitate at higher concentrations in the cell culture medium. Visually inspect the wells for any signs of precipitation. If necessary, adjust the solvent or use a lower concentration range. |
| Assay Readout Interference | The compound itself may interfere with the assay chemistry (e.g., absorbance or fluorescence). Run a control with the compound in cell-free media to check for interference. |
| Off-Target Toxicity | At very high concentrations, off-target effects can lead to non-specific cytotoxicity. Correlate cell viability data with readouts of on-target pathway modulation (e.g., Axin2 levels) to ensure the observed effects are mechanism-based. |
Experimental Protocols
Wnt/β-catenin Reporter Assay (SuperTopFlash)
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the SuperTopFlash reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Wnt Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing a Wnt agonist (e.g., 20% Wnt3a conditioned medium) to induce Wnt signaling.
-
This compound Treatment: Immediately after adding the Wnt agonist, add this compound at the desired concentrations (e.g., in a 10-point dose-response curve). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly (SuperTopFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition relative to the vehicle-treated control.
Western Blot for Axin1 and β-catenin Stabilization
-
Cell Treatment: Seed a Wnt-responsive cell line (e.g., DLD-1) in 6-well plates. Once the cells reach 70-80% confluency, treat them with this compound at various concentrations for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Axin1, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of Axin1 and β-catenin to the loading control.
Visualizations
Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of this compound: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
How to minimize NVP-TNKS656 toxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tankyrase inhibitor, NVP-TNKS656, in cell culture.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected cell death at low concentrations. | - Cell line sensitivity: Certain cell lines are inherently more sensitive to tankyrase inhibition. - Incorrect concentration: Errors in calculating dilutions or preparing stock solutions. - Off-target effects: Although highly selective, off-target effects can occur at higher concentrations or in specific cellular contexts. | - Titrate concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range (e.g., 1 nM to 10 µM). - Verify stock solution: Re-calculate and prepare fresh stock solutions. Ensure complete dissolution in an appropriate solvent like DMSO. - Reduce treatment duration: Shorter incubation times may be sufficient to observe the desired on-target effects without inducing excessive toxicity. - Optimize cell density: Ensure cells are in the logarithmic growth phase and not overly confluent, as stressed cells can be more susceptible to drug-induced toxicity. |
| Inconsistent or variable results between experiments. | - Inconsistent cell health: Variations in cell passage number, confluency, or overall health. - Reagent variability: Degradation of this compound stock solution or inconsistencies in media and supplements. - Assay timing: Variations in the timing of treatment and endpoint analysis. | - Standardize cell culture practices: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are healthy and actively dividing. - Proper stock solution handling: Aliquot this compound stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. - Precise timing: Adhere to a strict timeline for cell seeding, drug treatment, and assay performance. |
| Precipitation of this compound in culture medium. | - Low solubility in aqueous solutions: this compound is poorly soluble in water. - High final concentration: Exceeding the solubility limit of the compound in the final culture medium. | - Use appropriate solvent: this compound is soluble in DMSO.[1] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. - Prepare intermediate dilutions: Perform serial dilutions of the stock solution in culture medium to ensure gradual and complete mixing. - Visually inspect: Always inspect the medium for any signs of precipitation after adding the compound. |
| No observable effect on the Wnt/β-catenin pathway. | - Low concentration: The concentration of this compound may be too low to effectively inhibit tankyrase in your cell line. - Cell line resistance: The cell line may have mutations downstream of the β-catenin destruction complex (e.g., in β-catenin itself), rendering it insensitive to tankyrase inhibition. - Inactive compound: The this compound stock may have degraded. | - Increase concentration: Titrate to a higher concentration, guided by dose-response experiments. - Confirm pathway status: Verify that your cell line has an active and tankyrase-dependent Wnt/β-catenin pathway. Consider using a positive control cell line known to be sensitive to tankyrase inhibitors. - Use fresh compound: Prepare a new stock solution from a fresh vial of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family.[1] By inhibiting tankyrase, this compound prevents the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization of Axin, enhanced degradation of β-catenin, and subsequent downregulation of Wnt/β-catenin signaling.
Q2: What are the common types of toxicity observed with this compound in cell culture?
A2: In cell culture, this compound can induce several types of cellular toxicity, including:
-
Apoptosis: this compound has been shown to promote apoptosis, particularly in PI3K or AKT inhibitor-resistant cells.[1]
-
Cell Cycle Arrest: Treatment with tankyrase inhibitors like this compound can lead to a G1 cell cycle arrest.
-
Senescence: In combination with other inhibitors, such as CDK4/6 inhibitors, this compound can induce cellular senescence.
Q3: How can I minimize off-target effects of this compound?
A3: To minimize off-target effects:
-
Use the lowest effective concentration: Determine the minimal concentration that achieves the desired on-target effect (e.g., inhibition of Wnt signaling) through careful dose-response studies.
-
Perform control experiments: Include appropriate controls, such as a vehicle-only control and potentially a negative control compound that is structurally similar but inactive.
-
Confirm on-target engagement: Whenever possible, verify that the observed phenotype is due to the inhibition of tankyrase by, for example, measuring the stabilization of Axin1.
Q4: What is the recommended starting concentration for this compound in cell culture?
A4: The optimal concentration of this compound is highly cell-line dependent. A good starting point for a dose-response experiment is a range from 1 nM to 10 µM. Based on published data, the IC50 for TNKS2 is 6 nM in a cell-free assay.[1]
Quantitative Data Summary
Biochemical Potency of this compound
| Target | Biochemical IC50 | Pharmacodynamic Biomarker |
| TNKS1 | 16 nM[2] | Stabilization of Axin1[2] |
| TNKS2 | 6 nM[2] | Stabilization of Axin1[2] |
Cellular Potency of this compound
| Cell Line | Assay | IC50 |
| HEK293 | Wnt ligand-induced signaling reporter assay | 3.5 nM[3] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete medium from a DMSO stock. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of this compound-induced apoptosis using flow cytometry.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
The following day, treat cells with the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the chosen time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize.
-
Combine the trypsinized cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling with and without this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for MTT-based cytotoxicity assessment.
References
Interpreting unexpected phenotypes with NVP-TNKS656 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NVP-TNKS656, a potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected phenotypes and navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic activity of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1][2] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family.[3][4] The primary known downstream effect of tankyrase inhibition is the stabilization of Axin proteins, which are key components of the β-catenin destruction complex.[5] This leads to the degradation of β-catenin and subsequent inhibition of the canonical Wnt signaling pathway.[1][2]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for TNKS1 and TNKS2 over other PARP family members, including PARP1 and PARP2.[2][6] This high selectivity is a key feature, minimizing off-target effects associated with broader PARP inhibition.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO and DMF.[6] For long-term storage, it is recommended to store the solid compound at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to one year.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]
Q4: I am not observing the expected decrease in Wnt signaling with this compound treatment. What could be the issue?
A4: There are several potential reasons for this observation:
-
Cell Line Specificity: The dependence of your cell line on Wnt signaling for the measured phenotype should be confirmed. Not all cell lines are equally sensitive to Wnt pathway inhibition.
-
Compound Inactivity: Ensure the compound has been stored correctly and that the working solution is freshly prepared. Degradation of the compound can lead to a loss of activity.
-
Assay Sensitivity: The readout used to measure Wnt signaling (e.g., TOP/FOP flash reporter assay, qPCR for Wnt target genes like AXIN2) may not be sensitive enough in your experimental setup.
-
Mutation Status: Cell lines with mutations downstream of the β-catenin destruction complex (e.g., in β-catenin itself) may be resistant to the effects of this compound.
Troubleshooting Unexpected Phenotypes
Problem 1: Increased cell death or cytotoxicity at concentrations expected to be specific for Wnt inhibition.
-
Possible Cause 1: Wnt pathway addiction. In some cancer cell lines, the Wnt pathway is a critical survival signal. Its potent inhibition by this compound can lead to apoptosis.[2][8]
-
Troubleshooting:
-
Perform a dose-response curve to determine the IC50 for cell viability and compare it to the IC50 for Wnt signaling inhibition.
-
Measure markers of apoptosis (e.g., cleaved caspase-3) to confirm if the observed cell death is due to programmed cell death.
-
-
Possible Cause 2: Off-target effects. While highly selective, at high concentrations, off-target effects can never be fully excluded for any small molecule inhibitor.
-
Troubleshooting:
-
Use a structurally distinct tankyrase inhibitor to see if the same phenotype is observed.
-
Perform washout experiments to see if the phenotype is reversible upon removal of the compound.
-
-
Possible Cause 3: Wnt-independent functions of Tankyrase. Tankyrases have roles in other cellular processes, such as telomere maintenance and mitotic spindle formation.[1][3][4] Inhibition of these functions could lead to cytotoxicity.
-
Troubleshooting:
-
Assess telomere length and integrity or analyze mitotic progression in treated cells.
-
Problem 2: Unexpected changes in cell morphology or cell cycle progression.
-
Possible Cause: Inhibition of Tankyrase role in mitosis. Tankyrases are known to localize to the mitotic spindle and are involved in its proper formation.[1]
-
Troubleshooting:
-
Perform cell cycle analysis by flow cytometry to identify any cell cycle arrest.
-
Use immunofluorescence to visualize the mitotic spindle and chromosome alignment in treated cells. Look for mitotic defects such as multipolar spindles or chromosome mis-segregation.
-
Problem 3: Paradoxical activation of a downstream Wnt pathway reporter.
-
Possible Cause: Cellular context and feedback loops. In some specific cellular contexts, inhibition of one component of a signaling pathway can lead to compensatory feedback loops that result in the activation of other signaling arms. While not widely reported for this compound, this is a theoretical possibility in complex biological systems.
-
Troubleshooting:
-
Carefully validate the specificity of your reporter assay.
-
Measure the expression of multiple Wnt target genes to get a broader picture of pathway activity.
-
Investigate potential crosstalk with other signaling pathways that might be activated in response to tankyrase inhibition.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| TNKS1 IC50 | 15.5 nM | Biochemical Assay | [1] |
| TNKS2 IC50 | 6.0 nM | Biochemical Assay | [1][2][6] |
| PARP1 IC50 | >19,000 nM | Biochemical Assay | [6] |
| PARP2 IC50 | 32 nM | Biochemical Assay | [6] |
| Wnt Signaling IC50 | 3.5 nM | HEK293 STF Reporter Assay | [6] |
| In Vivo Efficacy | 70-80% reduction in Axin2 mRNA | MMTV-Wnt1 mouse xenograft | [2][8] |
Key Experimental Protocols
1. SuperTop Flash (STF) Reporter Gene Assay for Wnt Pathway Activity
-
Cell Line: HEK293 cells are commonly used.
-
Protocol:
-
Co-transfect cells with a Wnt-responsive SuperTopFlash (STF) luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, treat the cells with this compound at various concentrations.
-
Induce Wnt signaling using Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.
-
Calculate the percentage of inhibition relative to a vehicle-treated control.[1]
-
2. Western Blot for Axin1 Stabilization
-
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Axin1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. β-actin or GAPDH should be used as a loading control.
-
Visualizations
Caption: Canonical Wnt signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
NVP-TNKS656 In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the tankyrase inhibitor NVP-TNKS656 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in animal studies?
This compound is an orally active and bioavailable inhibitor.[1][2] The most commonly reported route of administration for efficacy studies in mice is oral gavage (p.o.).[3][4] Intravenous (iv) administration has also been used for pharmacokinetic studies to establish baseline parameters like clearance and volume of distribution.[1]
Q2: What are the general solubility characteristics of this compound?
This compound is poorly soluble in water but shows good solubility in several organic solvents.[3][5] For stock solutions, Dimethyl sulfoxide (DMSO) is commonly used.[3][4] It is critical to use fresh, non-hygroscopic DMSO, as absorbed moisture can significantly reduce the compound's solubility.[3]
Q3: How can I prepare a stock solution of this compound?
To prepare a high-concentration stock solution, dissolve this compound in fresh DMSO. Solubility of up to 100 mg/mL has been reported.[3] To aid dissolution, warming the solution to 60°C and using sonication may be beneficial.[4] Store stock solutions aliquoted at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[4]
Troubleshooting Guide
Issue 1: Compound precipitation in the formulation vehicle during preparation or administration.
-
Possible Cause: The formulation has exceeded the solubility limit of this compound, or the components are incompatible.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure the final concentration in your vehicle does not exceed its solubility limit. This compound has very low solubility in aqueous solutions like PBS.[5]
-
Use Co-solvents: For oral dosing, complex vehicle systems are often necessary. A successfully used formulation for oral gavage in mice consists of 4% HCl:10% propylene glycol:20% Solutol HS15:60.5% D5W:0.5% NaOH.[1][4] Other suggested formulations involve using DMSO as a primary solvent followed by dilution in vehicles like PEG300, Tween-80, or corn oil.[4]
-
Maintain Temperature: If warming was used to dissolve the compound, ensure the solution does not cool down excessively before administration, which could cause precipitation.
-
Fresh Preparation: Prepare the formulation fresh before each dosing session to minimize the risk of precipitation and degradation over time.
-
Issue 2: High mortality or signs of toxicity (e.g., weight loss, lethargy) in study animals.
-
Possible Cause: On-target toxicity related to Wnt signaling inhibition in sensitive tissues.
-
Troubleshooting Steps:
-
Evaluate Dose Level: The Wnt signaling pathway is crucial for intestinal tissue homeostasis.[6] Tankyrase inhibitors can cause dose-dependent intestinal toxicity, including enteritis, villus blunting, and inflammation.[6] A dose of 350 mg/kg has been used in mice for pharmacodynamic studies.[3][5] However, for multi-dosing efficacy studies, this dose may be too high. Consider performing a dose-range-finding study to establish a maximum tolerated dose (MTD) in your specific animal model.
-
Monitor Animal Health: Implement rigorous daily monitoring of animal weight, behavior, and clinical signs of distress. This is critical for identifying the onset of toxicity early.
-
Consider Therapeutic Index: Be aware that some tankyrase inhibitors have demonstrated a narrow therapeutic window, with one study on the inhibitor G-631 showing a therapeutic index of less than 1 in mice.[6] This means the dose required for anti-tumor activity may be very close to a dose that causes significant toxicity.
-
Issue 3: Lack of efficacy or expected pharmacodynamic (PD) effect in the tumor model.
-
Possible Cause: Insufficient drug exposure in the tumor tissue due to issues with formulation, dose, or administration.
-
Troubleshooting Steps:
-
Confirm Formulation Integrity: Ensure the compound is fully dissolved and homogenously suspended in the vehicle prior to administration.
-
Assess Pharmacokinetics (PK): If possible, run a satellite PK study to measure plasma and tumor drug concentrations. In mice, oral doses of 30 and 100 mg/kg resulted in moderate bioavailability of 32% and 53%, respectively.[1][4] A 350 mg/kg oral dose yielded plasma and tumor exposures (AUC0-24h) of 515 and 325 μM·h, respectively.[4]
-
Verify Target Engagement: The desired PD effect of this compound is the stabilization of Axin proteins (Axin1/Axin2) and a subsequent reduction in the Wnt target gene Axin2 mRNA levels.[3] In an MMTV-Wnt1 tumor model, a 350 mg/kg oral dose of this compound led to a 70-80% reduction in Axin2 mRNA.[3] Analyzing these biomarkers in tumor tissue can confirm the drug is hitting its target.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | up to 100 mg/mL (202 mM) | Use fresh, non-hygroscopic DMSO for best results.[3][4] |
| DMF | 33 mg/mL | - |
| Ethanol | 10 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | Illustrates poor aqueous solubility.[5] |
| Water | Insoluble |[3] |
Table 2: Reported In Vivo Dosing and Pharmacokinetic Parameters in Mice
| Parameter | Value | Animal Model / Conditions |
|---|---|---|
| Administration Route | Oral (p.o.) | MMTV-Wnt1 allograft model.[1][4] |
| Dosing Regimen | 30, 100, or 350 mg/kg, single dose | Used for PK/PD studies.[4] |
| Vehicle Example | 4% HCl:10% propylene glycol:20% Solutol HS15:60.5% D5W:0.5% NaOH | For oral administration.[1][4] |
| Oral Bioavailability | 32% (at 30 mg/kg) 53% (at 100 mg/kg) | - |
| Plasma Exposure (AUC0-24h) | 515 µM·h | After a single 350 mg/kg oral dose.[4] |
| Tumor Exposure (AUC0-24h) | 325 µM·h | After a single 350 mg/kg oral dose.[4] |
| IV Clearance | Low (10 mL/min/kg) | - |
Detailed Experimental Protocols
Protocol: Pharmacodynamic Analysis in an MMTV-Wnt1 Allograft Mouse Model [1][4]
This protocol describes a single-dose experiment to assess the effect of this compound on the Wnt signaling pathway in a tumor model.
-
Animal Model: Athymic female nude mice (19–22 g).
-
Tumor Implantation:
-
Subcutaneously implant a 3 x 3 x 3 mm³ tumor fragment from an MMTV-Wnt1 tumor-bearing mouse into the flank of each study animal.
-
Allow tumors to grow to a volume of approximately 250–300 mm³. Monitor tumor growth regularly.
-
-
Compound Formulation:
-
Prepare the vehicle: 4% HCl, 10% propylene glycol, 20% Solutol HS15, 60.5% D5W, 0.5% NaOH.
-
Prepare the this compound formulation by suspending the compound in the vehicle to achieve the final desired concentration for a 350 mg/kg dose.
-
-
Dosing:
-
Randomize mice into groups.
-
Administer a single oral dose of the vehicle to the control group (n=3).
-
Administer a single 350 mg/kg oral dose of this compound to the treatment group (n=18, for time-course study).
-
-
Sample Collection:
-
Euthanize mice at specified time points post-dosing: 0.5, 1, 2, 4, 8, 16, and 24 hours (n=3 per time point).
-
Collect blood via cardiac puncture and process to obtain plasma for pharmacokinetic analysis.
-
Excise tumors and immediately snap-freeze in liquid nitrogen, then store at -80°C for subsequent pharmacodynamic (e.g., Axin2 mRNA quantification) analysis.
-
Visualizations
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for an in vivo pharmacodynamic study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to NVP-TNKS656 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the tankyrase inhibitor NVP-TNKS656 in cancer cells.
Introduction to this compound
This compound is a potent and selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2] By inhibiting tankyrases, this compound leads to the stabilization of Axin proteins, which are key components of the β-catenin destruction complex. This promotes the degradation of β-catenin, thereby suppressing Wnt pathway activity, which is often dysregulated in various cancers, particularly colorectal cancer.[1][3] this compound is an orally active compound that has demonstrated efficacy in preclinical models by reducing Wnt/β-catenin target gene expression and repressing tumor growth.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of tankyrase 2 (TNKS2) with an IC50 of 6 nM, and it demonstrates over 300-fold selectivity against PARP1 and PARP2.[1] It functions by inhibiting the PARP activity of tankyrases, which leads to the stabilization of the Axin protein scaffolding of the β-catenin destruction complex. This enhanced complex activity results in the increased degradation of β-catenin, a central oncogenic driver in many cancers, thereby inhibiting the transcription of Wnt target genes.[3]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A2: A decrease in the efficacy of this compound over time may indicate the development of acquired resistance. One of the primary mechanisms of resistance to tankyrase inhibitors is the upregulation of alternative survival pathways. A key pathway implicated in resistance is the PI3K/AKT/mTOR signaling cascade. Cancer cells can become less dependent on the Wnt/β-catenin pathway and instead rely on mTOR signaling for proliferation and survival.
Q3: How can we confirm if our cancer cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay (e.g., CellTiter-Glo, MTT) to compare the IC50 value of this compound in the suspected resistant cells to the parental, sensitive cell line. A significant increase (fold change) in the IC50 value indicates the development of resistance. Additionally, you can perform western blot analysis to examine the expression and phosphorylation status of key proteins in the Wnt/β-catenin and mTOR pathways (e.g., β-catenin, Axin1, p-S6K, p-4E-BP1).
Q4: What are the known molecular mechanisms of resistance to this compound and other tankyrase inhibitors?
A4: The most well-documented mechanism of resistance to tankyrase inhibitors is the activation of the mTOR signaling pathway. In some colorectal cancer cell lines, acquired resistance is associated with decreased nuclear β-catenin, suggesting a reduced reliance on the Wnt pathway, and a corresponding increase in the phosphorylation of mTOR downstream effectors like S6 kinase (S6K) and 4E-BP1. Another potential mechanism of resistance to Wnt pathway inhibitors involves mutations in genes such as FBXW7, which can make cancer cells resistant to Wnt-blocking drugs by altering the cancer's dependence on this pathway.[5]
Q5: What strategies can be employed in the lab to overcome this compound resistance?
A5: A primary strategy to overcome resistance is the use of combination therapies. Since mTOR pathway activation is a key escape mechanism, combining this compound with an mTOR inhibitor (e.g., rapamycin, everolimus) can re-sensitize resistant cells to treatment. Similarly, inhibitors of upstream components of the mTOR pathway, such as PI3K or AKT inhibitors, can also be effective in combination with this compound.[6] For cancers with FBXW7 mutations, exploring drugs like dinaciclib may be a potential strategy.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak effect of this compound on Wnt signaling (e.g., no stabilization of Axin1, no decrease in β-catenin) | 1. Compound inactivity: Degradation of this compound due to improper storage. 2. Cell line insensitivity: The cell line may not be dependent on the Wnt/β-catenin pathway. 3. Suboptimal concentration: The concentration of this compound used is too low. | 1. Verify compound integrity: Use a fresh stock of this compound stored at -20°C. 2. Confirm Wnt pathway dependence: Use a positive control cell line known to be sensitive to tankyrase inhibitors (e.g., COLO-320DM). 3. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your cell line. |
| High background in Western blot for phosphorylated proteins (e.g., p-S6K) | 1. Suboptimal antibody dilution: Primary or secondary antibody concentration is too high. 2. Insufficient blocking: The blocking step was not effective. 3. Inadequate washing: Insufficient washing steps to remove non-specific antibody binding. | 1. Optimize antibody concentrations: Perform a titration of the primary and secondary antibodies. 2. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA for phospho-antibodies). 3. Increase washing: Increase the number and duration of washes with TBST. |
| Inconsistent IC50 values for this compound between experiments | 1. Variability in cell seeding density: Inconsistent number of cells plated. 2. Cell passage number: High passage number can lead to phenotypic drift. 3. Inconsistent incubation time: Different treatment durations. | 1. Ensure consistent cell seeding: Use a cell counter for accurate cell plating. 2. Use low passage cells: Maintain a consistent and low passage number for your experiments. 3. Standardize incubation time: Use a fixed incubation time for all dose-response experiments. |
| Resistant cells show no increase in mTOR pathway activation | 1. Alternative resistance mechanism: The resistance in your cell line may not be driven by the mTOR pathway. | 1. Investigate other pathways: Explore other potential resistance mechanisms, such as mutations in Wnt pathway components (e.g., FBXW7) or upregulation of other growth factor receptor signaling pathways. |
Quantitative Data Summary
Table 1: IC50 Values of this compound and Other Tankyrase Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | TNKS2 (biochemical assay) | - | 6 | [1][4] |
| This compound | HEK293 (cellular assay) | - | 19 | [7] |
| This compound | SW480 | Colorectal Cancer | 70 | [7] |
| G007-LK | COLO-320DM | Colorectal Cancer | < 1000 | [8] |
| XAV939 | SW480 | Colorectal Cancer | ~250 | [3] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line (e.g., COLO-320DM, DLD-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting kit (e.g., CellTiter-Glo, MTT)
-
96-well plates
-
Standard cell culture flasks and consumables
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment with the parental cell line to determine the initial IC50 of this compound.
-
Initial Treatment: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Cell Growth: Continuously monitor the cells. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are growing steadily in the presence of the current drug concentration, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat the process of monitoring and dose escalation. This process can take several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher than the initial IC50 of the parental line.
-
Characterization of Resistance:
-
Perform a dose-response assay to determine the new IC50 of the resistant cell line and calculate the fold-change in resistance compared to the parental line.
-
Analyze the molecular changes in the resistant cells, for example, by performing Western blots for key signaling proteins.
-
Cryopreserve the resistant cell line at a low passage number.
-
Protocol 2: Western Blot Analysis of Wnt and mTOR Pathway Proteins
This protocol outlines the steps for performing a western blot to analyze the expression and phosphorylation of key proteins involved in this compound action and resistance.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Axin1, anti-p-S6K (Ser235/236), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate parental and resistant cells and treat with this compound at the desired concentration and time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Compensatory activation of mTOR signaling in resistance.
Caption: Workflow for confirming this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of this compound: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
NVP-TNKS656 batch-to-batch variability and quality control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tankyrase inhibitor, NVP-TNKS656. The information provided aims to address potential issues related to batch-to-batch variability and quality control to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family.[1][2][3] It exhibits over 300-fold selectivity for TNKS2 over PARP1 and PARP2.[1] The primary mechanism of action of this compound is the inhibition of the Wnt/β-catenin signaling pathway.[1][4] By inhibiting tankyrase, this compound prevents the poly(ADP-ribosylation) and subsequent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization of Axin, enhanced degradation of β-catenin, and downregulation of Wnt target gene expression.[1][5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can affect the solubility of the compound.
Q3: What are the key quality control parameters to consider for a new batch of this compound?
A new batch of this compound should be assessed for the following:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of ≥98% is generally recommended for in vitro and in vivo studies.[6]
-
Identity and Structural Integrity: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to ensure the correct chemical structure.
-
Biological Activity: Validated through in vitro assays, such as a tankyrase enzymatic assay or a cellular Wnt signaling reporter assay, to confirm its potency (IC50).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Ensure proper storage of both powder and stock solutions (-20°C for powder, -80°C for aliquoted DMSO stocks).- Avoid repeated freeze-thaw cycles of stock solutions.- Prepare fresh dilutions from a new aliquot for each experiment. |
| Presence of impurities | - Verify the purity of the batch using HPLC or LC-MS.- If possible, obtain a Certificate of Analysis from the supplier to check for known impurities.- Consider that even small amounts of inactive or inhibitory impurities can affect the apparent potency. |
| Cell line variability | - Ensure consistent cell passage number and health.- Regularly test for mycoplasma contamination.- Confirm that the cell line is responsive to Wnt pathway modulation. |
| Assay conditions | - Optimize cell seeding density and treatment duration.- Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
Issue 2: High background or unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| Presence of active impurities | - Analyze the compound lot by LC-MS to look for unexpected peaks that could represent active impurities.- If off-target effects are suspected, test the batch in a panel of unrelated assays or against other related enzymes (e.g., PARP1, PARP2) to check for unexpected activity. |
| Compound precipitation | - Visually inspect the culture medium for any signs of precipitation after adding this compound.- Determine the solubility limit of this compound in your specific cell culture medium. |
| Non-specific cellular stress | - Evaluate cell viability at the concentrations being used to ensure the observed effects are not due to general toxicity.- Include appropriate vehicle controls in all experiments. |
Quality Control and Batch Validation
Ensuring the quality and consistency of this compound across different batches is critical for the reproducibility of experimental results. Below are key analytical and biological assays for quality control.
Analytical Chemistry Quality Control
| Parameter | Methodology | Acceptance Criteria |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection | ≥ 98% |
| Identity | Liquid Chromatography-Mass Spectrometry (LC-MS) | Measured molecular weight should match the theoretical molecular weight (494.58 g/mol ). |
| Structural Integrity | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The spectra should be consistent with the known chemical structure of this compound. |
Biological Activity Quality Control
A key experiment to validate the biological activity of a new batch of this compound is to determine its half-maximal inhibitory concentration (IC50) in a relevant assay.
Tankyrase Enzymatic Assay
This assay directly measures the inhibition of tankyrase enzymatic activity.
| Parameter | Value |
| Enzyme | Recombinant human TNKS2 |
| Substrate | NAD+ |
| Detection Method | LC-MS based detection of nicotinamide formation.[1][5] |
| Expected IC50 | ~6 nM for TNKS2[1] |
Cellular Wnt Signaling Reporter Assay
This assay confirms the cell-based activity of this compound in inhibiting the Wnt/β-catenin pathway.
| Parameter | Description |
| Cell Line | HEK293 cells stably expressing a Wnt-responsive luciferase reporter (e.g., SuperTOPFlash). |
| Stimulation | Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway. |
| Readout | Luciferase activity. |
| Expected IC50 | In the low nanomolar range. |
Experimental Protocols
Protocol 1: LC-MS for Purity Assessment of this compound
Objective: To determine the purity of an this compound batch.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute further in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 10 µg/mL.
-
LC-MS System: A high-resolution LC-MS system is recommended.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure good separation.
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Integrate the peak area of this compound and any impurity peaks detected. Calculate purity as: (Area of this compound peak / Total area of all peaks) x 100%.
Protocol 2: Cellular Wnt Signaling Reporter Assay
Objective: To determine the IC50 of a new batch of this compound.
Methodology:
-
Cell Seeding: Seed HEK293-SuperTOPFlash reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: The following day, remove the old medium and add the medium containing the different concentrations of this compound. Also, include a vehicle control (DMSO) and a positive control for pathway activation (e.g., Wnt3a conditioned media).
-
Incubation: Incubate the plate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla) if applicable. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: Quality control workflow for new batches of this compound.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
A Head-to-Head Comparison of NVP-TNKS656 and XAV939 in the Inhibition of Wnt Signaling
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the accurate interrogation of the Wnt signaling pathway. This guide provides a comprehensive comparison of two widely used tankyrase inhibitors, NVP-TNKS656 and XAV939, supported by experimental data and detailed methodologies.
Both this compound and XAV939 are small molecule inhibitors that target tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting these enzymes, both compounds lead to the stabilization of Axin, a crucial component of the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, thereby downregulating Wnt target gene expression. While both inhibitors share this fundamental mechanism, they exhibit significant differences in potency, selectivity, and pharmacokinetic properties. This compound was, in fact, developed through the optimization of the core chemical structure of XAV939, aiming for improved therapeutic characteristics.[1][2]
Mechanism of Action: Targeting Tankyrase to Inhibit Wnt Signaling
The canonical Wnt signaling pathway is tightly regulated to control cell proliferation, differentiation, and development. In the "off" state, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrase 1 and 2 promote the degradation of Axin through a process called PARsylation.
In the "on" state, Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, leading to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.
This compound and XAV939 inhibit the PARP activity of TNKS1 and TNKS2. This inhibition prevents the PARsylation and subsequent degradation of Axin. The resulting stabilization of Axin enhances the activity of the β-catenin destruction complex, leading to decreased levels of β-catenin and reduced Wnt signaling.
Quantitative Comparison of In Vitro Potency
This compound demonstrates significantly higher potency against both TNKS1 and TNKS2 compared to XAV939. This increased potency is a direct result of the chemical optimization process that led to the development of this compound.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | TNKS1 | 15.5 | [1] |
| TNKS2 | 6 | [1][3] | |
| XAV939 | TNKS1 | 11 | [4] |
| TNKS2 | 4 | [4] |
Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.
Selectivity Profile
A critical aspect of a chemical inhibitor is its selectivity for the intended target. While both compounds are potent tankyrase inhibitors, this compound exhibits a more favorable selectivity profile, particularly against other members of the Poly(ADP-ribose) polymerase (PARP) family. XAV939 has been shown to be a promiscuous inhibitor, with activity against other PARPs, including PARP1 and PARP2.[5][6]
| Inhibitor | Target | Selectivity | Reference |
| This compound | PARP1/2 | >300-fold selective for TNKS2 over PARP1/2 | [3] |
| XAV939 | PARP1/2 | Potent inhibitor of PARP1 and PARP2 | [6] |
In Vivo Efficacy
Both this compound and XAV939 have demonstrated efficacy in preclinical in vivo models.
This compound: In an MMTV-Wnt1 mouse xenograft model, oral administration of this compound led to the stabilization of Axin1 protein and a significant reduction in the mRNA levels of the Wnt target gene, Axin2.[2][3]
XAV939: XAV939 has been shown to inhibit tumor growth in various cancer models. For instance, in a breast cancer xenograft model, the combination of paclitaxel and XAV939 effectively inhibited tumor growth.[7] It has also been used in models of ulcerative colitis and psoriasis.[8][9]
Experimental Protocols
SuperTopFlash (STF) Reporter Gene Assay
This assay is commonly used to measure the activity of the canonical Wnt signaling pathway.
Principle: Cells are co-transfected with a luciferase reporter plasmid containing TCF/LEF binding sites (TOPflash) and a control plasmid for normalization. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Detailed Methodology:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with the SuperTopFlash reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing the desired concentration of this compound, XAV939, or vehicle control (e.g., DMSO).
-
Wnt Stimulation: Cells are then stimulated with Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021 to activate the Wnt pathway.
-
Lysis and Luminescence Measurement: After a further 24 hours, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The percentage of inhibition is then determined relative to the vehicle-treated control.[1]
Tankyrase Auto-PARsylation Assay
This biochemical assay directly measures the enzymatic activity of tankyrase.
Principle: The assay quantifies the auto-PARsylation (poly-ADP-ribosylation) activity of recombinant tankyrase enzymes. The incorporation of ADP-ribose units is detected, and the inhibitory effect of the compounds is measured.
Detailed Methodology:
-
Reaction Setup: The assay is performed in a 384-well plate. Recombinant human TNKS1 or TNKS2 is incubated with biotin-NAD+ in an assay buffer.
-
Inhibitor Addition: this compound or XAV939 at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow for auto-PARsylation to occur.
-
Detection: The reaction is stopped, and the biotinylated PARsylated protein is captured on a streptavidin-coated plate. The amount of incorporated biotin-NAD+ is then detected using a europium-labeled anti-PAR antibody and measured by time-resolved fluorescence.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
MMTV-Wnt1 Mouse Xenograft Model
This in vivo model is used to assess the efficacy of Wnt signaling inhibitors in a tumor context driven by Wnt1 overexpression.[10][11][12][13]
Principle: Mammary tumors are induced in transgenic mice that overexpress the Wnt1 oncogene under the control of the Mouse Mammary Tumor Virus (MMTV) promoter. These mice spontaneously develop mammary tumors, providing a relevant model to test Wnt pathway inhibitors.[10][11][12][13]
Detailed Methodology:
-
Animal Model: Female MMTV-Wnt1 transgenic mice are used.[13]
-
Tumor Monitoring: Mice are monitored regularly for tumor development.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., daily).[2][3] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for pharmacodynamic analysis. This includes measuring the protein levels of Axin1 by Western blot and the mRNA levels of the Wnt target gene Axin2 by quantitative RT-PCR to confirm target engagement.[3]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
Both this compound and XAV939 are valuable tools for studying the Wnt signaling pathway. However, for applications requiring high potency and selectivity, this compound presents a clear advantage. Its development as an optimized successor to XAV939 has resulted in a compound with superior in vitro and in vivo characteristics for targeting the Wnt pathway. For researchers, the choice between these two inhibitors will depend on the specific experimental needs, with this compound being the preferred option for studies demanding high specificity and in vivo applications where oral bioavailability is a key consideration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. Probe XAV939 | Chemical Probes Portal [chemicalprobes.org]
- 6. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. XAV-939 | NVP-XAV939 | Tankyrase | TNKS inhibitor | TargetMol [targetmol.com]
- 10. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of MMTV-Wnt-1 transgenic mice for studying the genetic basis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 002870 - int-1 Strain Details [jax.org]
Head-to-Head Comparison: NVP-TNKS656 and G007-LK in Tankyrase Inhibition
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two prominent tankyrase inhibitors.
This guide provides a comprehensive comparison of NVP-TNKS656 and G007-LK, two potent small molecule inhibitors of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Both molecules have emerged as critical tools for investigating the role of Wnt/β-catenin signaling in cancer and other diseases. This document summarizes their performance based on available experimental data, details the protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway
Both this compound and G007-LK function by inhibiting the enzymatic activity of tankyrases. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[1][2] By inhibiting tankyrase, these compounds stabilize Axin levels, which in turn promotes the degradation of β-catenin.[1][3] This prevents the translocation of β-catenin to the nucleus and the subsequent transcription of Wnt target genes, which are often implicated in cancer cell proliferation and survival.[4]
Figure 1: Simplified Wnt/β-catenin signaling pathway and the mechanism of action of tankyrase inhibitors.
Performance Data
The following tables summarize the available quantitative data for this compound and G007-LK from various biochemical and cellular assays. It is important to note that this data is compiled from separate studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Biochemical Activity
| Compound | Target | IC50 | Selectivity |
| This compound | TNKS2 | 6 nM[5] | >300-fold selective against PARP1 and PARP2[5] |
| G007-LK | TNKS1 | 46 nM[3][6] | Highly selective over a panel of kinases, phosphatases, and GPCRs[7] |
| TNKS2 | 25 nM[3][6] | No inhibition of PARP1 at up to 20 μM[6] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 / Effect |
| This compound | HEK293 | Wnt-responsive reporter assay | 3.5 nM[8] |
| G007-LK | COLO-320DM | Colony Formation | Inhibition at 0.2 µM[3] |
| SW403 | Colony Formation | Inhibition[3] | |
| Colorectal Cancer Organoids | Growth Suppression | 80 nM[3] | |
| COLO-320DM | Cell Cycle | Reduced cells in mitosis from 24% to 12% at 0.2 µM[3] | |
| HCT-15 | Cell Cycle | Decreased cells in S-phase from 28% to 18%[3] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Findings |
| This compound | MMTV-Wnt1 tumor-bearing mice | 350 mg/kg, p.o.[5] | Stabilized Axin1 protein and reduced Axin2 mRNA levels by 70-80%[5] |
| G007-LK | COLO-320DM xenograft | 20 mg/kg, twice daily | 61% tumor growth inhibition[3] |
| SW403 xenograft | Daily or twice daily | Up to 71% tumor growth inhibition[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize this compound and G007-LK.
Tankyrase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the auto-poly(ADP-ribosyl)ation (PARsylation) activity of recombinant tankyrase enzymes.
Figure 2: General workflow for a tankyrase biochemical inhibition assay.
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human TNKS1 or TNKS2 is purified. The substrate, nicotinamide adenine dinucleotide (NAD+), is prepared in a suitable buffer.
-
Compound Preparation: this compound or G007-LK is serially diluted to a range of concentrations.
-
Reaction Setup: The enzyme, substrate, and inhibitor are combined in a microplate well. Reactions are typically initiated by the addition of NAD+.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.
-
Detection: The extent of PARsylation is quantified. This can be achieved through various methods, including:
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation and Colony Formation Assays
These assays assess the impact of the inhibitors on the growth and survival of cancer cells.
Protocol Outline (Colony Formation):
-
Cell Seeding: Cancer cells (e.g., COLO-320DM, SW403) are seeded at a low density in multi-well plates.[3]
-
Treatment: The cells are treated with various concentrations of this compound, G007-LK, or a vehicle control (e.g., DMSO). The medium and compound are refreshed every few days.[3]
-
Incubation: The plates are incubated for an extended period (e.g., 7-14 days) to allow for colony formation.[3]
-
Staining and Quantification: The colonies are stained with a dye such as crystal violet or MTT. The number and size of the colonies are then quantified using imaging software or a scanner.[3]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Figure 3: General workflow for an in vivo xenograft study.
Protocol Outline:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size.
-
Treatment Administration: Mice are randomized into groups and treated with this compound, G007-LK, or a vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule are critical parameters.[5][9]
-
Monitoring: Tumor size and mouse body weight are measured regularly throughout the study.
Summary and Conclusion
Both this compound and G007-LK are potent and selective inhibitors of tankyrase, effectively disrupting the Wnt/β-catenin signaling pathway. This compound demonstrates high potency for TNKS2 with excellent selectivity over other PARP family members.[5] G007-LK exhibits potent inhibition of both TNKS1 and TNKS2 and has shown significant anti-tumor activity in colorectal cancer models.[3][9]
The choice between these inhibitors may depend on the specific research question, the biological context, and the desired experimental system. For instance, the oral bioavailability of this compound makes it a valuable tool for certain in vivo studies.[5][10] Conversely, the extensive characterization of G007-LK in various colorectal cancer cell lines and xenografts provides a strong foundation for studies in this area.[3][9]
This guide provides a foundational comparison based on currently available data. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific experimental conditions when interpreting results.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Identification of this compound: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NVP-TNKS656 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NVP-TNKS656 activity across different cancer cell lines. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
This compound is a highly potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making TNKS an attractive therapeutic target. This guide summarizes the activity of this compound in various cancer cell lines, providing a basis for cross-validation and further investigation.
Comparative Activity of this compound in Cancer Cell Lines
The following table summarizes the observed activity of this compound in different cancer cell lines based on available research. While direct IC50 values for cell viability are not uniformly available across studies, the data provides insights into the effective concentrations and observed biological effects of the compound.
| Cell Line | Cancer Type | Observed Activity | IC50 Value | Reference Assay |
| HEK293 | Human Embryonic Kidney | Inhibition of Wnt ligand-induced signaling | 3.5 nM | SuperTopFlash (STF) Reporter Gene Assay |
| DLD1F | Colorectal Cancer | Sensitization to apoptosis, effective after 5 days of treatment | Not Reported | Apoptosis and cell activity assays |
| HT29F | Colorectal Cancer | Sensitization to apoptosis | Not Reported | Apoptosis assay |
| SMMC-7721 | Hepatocellular Carcinoma | Dose-dependent inhibition of proliferation | Effective concentration range: 2.5 to 20 μM | Proliferation and colony formation assays |
| MHCC-97h | Hepatocellular Carcinoma | Dose-dependent inhibition of proliferation | Effective concentration range: 2.5 to 20 μM | Proliferation and colony formation assays |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of cross-validation studies.
Cell Viability and Proliferation Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. Crystal Violet Staining
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Procedure:
-
Seed cells in a multi-well plate and treat with this compound as required.
-
After the incubation period, gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with a solution such as 4% paraformaldehyde or methanol for 15-20 minutes.
-
Stain the cells with a 0.1% to 0.5% crystal violet solution for 20-30 minutes at room temperature.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the bound dye using a solvent like 10% acetic acid or methanol.
-
Measure the absorbance at a wavelength between 570-590 nm.
-
Target Engagement and Pathway Analysis
1. SuperTopFlash (STF) Reporter Gene Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway.
-
Procedure:
-
Co-transfect HEK293 cells with the STF reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase control plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with this compound at various concentrations.
-
Stimulate the Wnt pathway, for example, with Wnt3a conditioned media.
-
After incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
2. Tankyrase Auto-PARsylation Assay
This biochemical assay measures the enzymatic activity of Tankyrase.
-
Procedure:
-
The assay is performed in a 384-well plate.
-
The reaction mixture contains purified recombinant Tankyrase enzyme (TNKS1 or TNKS2), biotinylated NAD+, and the inhibitor (this compound) at various concentrations in an appropriate buffer.
-
The reaction is initiated and incubated at room temperature to allow for auto-PARsylation (the process where the enzyme modifies itself with Poly(ADP-ribose) chains).
-
The reaction is stopped, and the amount of PARsylation is quantified, often using an ELISA-based method where the biotinylated PAR chains are detected.
-
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cross-validating this compound activity in different cell lines.
References
NVP-TNKS656 Demonstrates Preclinical Efficacy in Wnt-Driven Tumors: A Comparative Analysis with Standard-of-Care in Colorectal Cancer Models
For Immediate Release
[City, State] – [Date] – New preclinical data on the tankyrase inhibitor NVP-TNKS656 reveal its potential as a therapeutic agent in cancers driven by the Wnt signaling pathway. In vivo studies demonstrate the compound's ability to modulate this pathway and repress tumor growth in colorectal cancer (CRC) patient-derived xenograft (PDX) models. While direct head-to-head clinical trials are yet to be conducted, this comparison guide provides an objective analysis of this compound's preclinical efficacy alongside standard-of-care treatments for CRC, supported by available experimental data.
This compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the Wnt/β-catenin signaling cascade. Dysregulation of this pathway, often due to mutations in the Adenomatous Polyposis Coli (APC) gene, is a key driver in the majority of colorectal cancers. By inhibiting tankyrase, this compound stabilizes Axin1, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.
In Vivo Efficacy of this compound
Preclinical evaluation of this compound in mouse models has shown promising anti-tumor activity. In an MMTV-Wnt1 transgenic mouse model, oral administration of this compound at a dose of 350 mg/kg resulted in a significant 70-80% reduction in the mRNA levels of Axin2, a direct target of the Wnt/β-catenin pathway, indicating robust pathway modulation.[1] Furthermore, in colorectal cancer patient-derived xenograft models, this compound treatment led to a notable repression of tumor growth.[1]
While specific tumor growth inhibition (TGI) percentages for this compound in CRC models are not publicly available, another potent and specific tankyrase inhibitor, G007-LK, has been shown to inhibit in vivo tumor growth in a subset of APC-mutant CRC xenograft models, providing proof-of-concept for this drug class.[2][3]
Comparison with Standard-of-Care in Colorectal Cancer
The current standard-of-care for metastatic colorectal cancer typically involves chemotherapy regimens such as FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) and FOLFIRI (5-Fluorouracil, Leucovorin, Irinotecan), often in combination with targeted therapies like bevacizumab (an anti-VEGF antibody) or cetuximab (an anti-EGFR antibody) for RAS wild-type tumors. The following tables summarize the publicly available preclinical in vivo efficacy data for these agents in CRC xenograft models.
Quantitative Comparison of In Vivo Efficacy
| Drug/Regimen | Model | Dosage | Efficacy Metric | Result | Citation |
| This compound | MMTV-Wnt1 Xenograft | 350 mg/kg, p.o. | Biomarker Reduction (Axin2 mRNA) | 70-80% | [1] |
| Colorectal Cancer PDX | Not specified | Tumor Growth | Repression | [1] | |
| Bevacizumab | HCT-116 Xenograft | 5 mg/kg | Tumor Inhibition Rate | 43.2% | [4] |
| CRC PDX (CXF2163) | Not specified | Tumor Growth Inhibition | 49% | [5] | |
| CRC PDX (CXF2070) | Not specified | Tumor Growth Inhibition | 66% | [5] | |
| FOLFOX | CT-26 Colon Cancer Xenograft | Not specified | Tumor Inhibition Rate | ~76% (with A. muciniphila) | [6] |
| Cetuximab | WiDR Xenograft (High EGFR) | 30 mg/kg, i.p. weekly | Tumor Growth Inhibition | 35% | [7] |
| SW480 Xenograft (High EGFR) | 30 mg/kg, i.p. weekly | Tumor Growth Inhibition | 35% | [7] | |
| WiDR Xenograft (Low EGFR) | 30 mg/kg, i.p. weekly | Tumor Growth Inhibition | 20% | [7] | |
| SW480 Xenograft (Low EGFR) | 30 mg/kg, i.p. weekly | Tumor Growth Inhibition | 7% | [7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of efficacy data. Below are summaries of the protocols used in the cited in vivo studies.
This compound Xenograft Model Protocol
-
Animal Model: Athymic nude mice bearing MMTV-Wnt1 tumors or colorectal cancer patient-derived xenografts.[1]
-
Drug Administration: this compound was administered orally (p.o.) at a dose of 350 mg/kg.[1]
-
Efficacy Assessment: Tumor growth was monitored, and for the MMTV-Wnt1 model, tumors were harvested for biomarker analysis (Axin2 mRNA levels) by RT-PCR. For CRC PDX models, tumor growth repression was observed.[1]
Bevacizumab Xenograft Model Protocol (HCT-116)
-
Animal Model: Nude mice with subcutaneous xenografts of HCT-116 human colon cancer cells.[4]
-
Drug Administration: Bevacizumab was administered at a dose of 5 mg/kg.[4]
-
Efficacy Assessment: Tumor volume was measured, and the tumor inhibition rate was calculated.[4]
FOLFOX Xenograft Model Protocol (CT-26)
-
Animal Model: Mice with CT-26 colon cancer xenografts.[6]
-
Drug Administration: FOLFOX regimen was administered. Specific dosages and schedules were not detailed in the abstract.
-
Efficacy Assessment: Tumor inhibition rate was calculated. The study also investigated the role of Akkermansia muciniphila in enhancing FOLFOX efficacy.[6]
Cetuximab Xenograft Model Protocol (WiDR and SW480)
-
Animal Model: Nude mice with subcutaneous xenografts of WiDR or SW480 colorectal cancer cell lines (with high or low EGFR expression).[7]
-
Drug Administration: Cetuximab was administered intraperitoneally (i.p.) at 30 mg/kg weekly for 4 weeks.[7]
-
Efficacy Assessment: Tumor growth was measured and compared to untreated controls to determine the percentage of growth inhibition.[7]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound is centered on the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in many cancers, particularly APC-mutant colorectal cancer.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a compound like this compound in a xenograft model.
Conclusion
This compound demonstrates clear preclinical activity in suppressing the Wnt/β-catenin pathway and inhibiting tumor growth in relevant cancer models. While a direct comparison with standard-of-care drugs is challenging without head-to-head studies, the available data suggests that tankyrase inhibition is a promising strategy for APC-mutant colorectal cancers. The efficacy of this compound, as evidenced by its potent downstream biomarker modulation, warrants further investigation and highlights its potential as a novel therapeutic option for patients with Wnt-driven malignancies. Future studies providing quantitative tumor growth inhibition data will be crucial for more definitive comparisons with existing therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effects of bevacizumab in combination with β-elemene on subcutaneous xenografts derived from HCT-116 human colon cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
NVP-TNKS656: A Highly Specific Tankyrase Inhibitor Compared to Classical PARP Inhibitors
A Comparative Guide for Researchers
The Poly(ADP-ribose) polymerase (PARP) family of enzymes plays a critical role in various cellular processes, including DNA repair, genomic stability, and signaling pathways. While inhibitors targeting PARP1 and PARP2 have become established cancer therapies, interest is growing in other family members, such as the tankyrases (TNKS1/PARP5A and TNKS2/PARP5B). Tankyrases are crucial regulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. NVP-TNKS656 is a potent and highly selective inhibitor of tankyrase enzymes, offering a more targeted approach compared to broader-spectrum PARP inhibitors. This guide provides an objective comparison of this compound's specificity against other notable PARP inhibitors, supported by experimental data and detailed protocols.
Biochemical Specificity: this compound vs. Other PARP Inhibitors
The primary distinction of this compound lies in its remarkable selectivity for tankyrase enzymes over the more classical DNA-repair-associated PARPs, PARP1 and PARP2. Biochemical assays measuring the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are fundamental in determining an inhibitor's potency and specificity.
This compound was identified as a highly potent inhibitor of TNKS2 with an IC50 of 6 nM.[1][2][3][4] Its selectivity against PARP1 and PARP2 is over 300-fold.[1][2][3][5] More specifically, its IC50 values for PARP1 and PARP2 have been reported as >19 nM and 32 nM, respectively.[4] In contrast, many clinically approved PARP inhibitors, while potent against PARP1 and PARP2, show significantly less activity against tankyrases. For example, Olaparib is approximately 300 times less effective against TNKS1 than it is against PARP1/2.[5] Talazoparib, while being a potent PARP1/2 inhibitor, also demonstrates notable inhibitory activity against TNKS1/2.[6][7]
The table below summarizes the inhibitory activities of this compound and other well-known PARP inhibitors against PARP1, PARP2, TNKS1, and TNKS2. This data highlights the distinct selectivity profile of this compound.
| Inhibitor | PARP1 | PARP2 | TNKS1 | TNKS2 |
| This compound | >19 nM (IC50)[4] | 32 nM (IC50)[4] | - | 6 nM (IC50)[1][2][3][4] |
| Olaparib | 5 nM (IC50)[5] | 1 nM (IC50)[5] | 1.5 µM (IC50)[8] | - |
| Talazoparib | 0.57 nM (IC50)[5] | Potent Inhibitor[5] | Potent Inhibitor[6] | Potent Inhibitor[6] |
| Rucaparib | 1.4 nM (Ki)[5][9] | - | - | - |
| Veliparib | 5.2 nM (Ki)[5][10][11] | 2.9 nM (Ki)[5][10][11] | - | - |
| XAV939 | 2.19 µM (IC50)[8] | 0.11 µM (IC50)[8] | 11 nM (IC50)[5][8] | 4 nM (IC50)[5][8] |
Cellular Activity: Targeting the Wnt/β-catenin Pathway
The biochemical specificity of this compound translates to its targeted activity within cells. By inhibiting tankyrases, this compound stabilizes the levels of Axin, a key component of the β-catenin destruction complex.[6] This leads to the degradation of β-catenin and subsequent downregulation of Wnt pathway target genes.[6]
The potency of this compound in a cellular context was demonstrated in an HEK293 cell-based SuperTopFlash (STF) reporter assay, which measures Wnt/β-catenin signaling activity. In this assay, this compound inhibited Wnt ligand-induced signaling with an IC50 value of 3.5 nM.[4] This potent cellular activity underscores its ability to effectively modulate the Wnt pathway at nanomolar concentrations. In contrast, inhibitors primarily targeting PARP1/2, such as Olaparib, require much higher concentrations to affect Wnt signaling.[8]
| Inhibitor | Cellular Wnt Signaling Inhibition (IC50) | Cell Line |
| This compound | 3.5 nM[4] | HEK293 STF |
| XAV939 | ~10 nM[8] | DLD-1 |
| Olaparib | >3,000 nM[8] | DLD-1 |
Experimental Protocols
Biochemical PARP Catalytic Activity Assay
This assay quantifies the enzymatic activity of PARP enzymes and the potency of inhibitors.
Principle: The assay measures the auto-poly(ADP-ribosyl)ation (PARsylation) of the PARP enzyme. The inhibitor's ability to prevent this reaction is quantified.
Methodology:
-
Reaction Setup: The auto-PARsylation reactions are typically performed in 384-well plates.
-
Components: The reaction mixture contains the purified recombinant PARP enzyme (e.g., TNKS1, TNKS2, PARP1, or PARP2), the substrate NAD+, and a buffer solution.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A DMSO control (vehicle) is also included.
-
Incubation: The reaction is incubated at room temperature to allow for the enzymatic reaction to occur.
-
Quantification: The extent of PARsylation is measured. A common method involves using biotinylated NAD+ and detecting the incorporated biotin with streptavidin-HRP, which generates a chemiluminescent or colorimetric signal.[9] Alternatively, for tankyrase assays, the production of nicotinamide, a byproduct of the PARP reaction, can be detected and quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The signal is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percent inhibition against the inhibitor concentration.
Cellular Wnt/β-catenin Signaling Reporter Assay (HEK293 STF)
This cell-based assay is used to measure the activity of the canonical Wnt signaling pathway.
Principle: HEK293 STF (SuperTopFlash) cells are engineered to contain a luciferase reporter gene under the control of a promoter with multiple TCF/LEF binding sites.[12] Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter.
Methodology:
-
Cell Seeding: HEK293 STF cells are seeded into 96-well plates.[13][14]
-
Wnt Pathway Activation: The Wnt pathway is activated, typically by treating the cells with Wnt3a-conditioned medium or a GSK3β inhibitor like lithium chloride (LiCl).[14][15]
-
Inhibitor Treatment: The cells are treated with various concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The plates are incubated for a set period (e.g., 16-24 hours) to allow for reporter gene expression.[15][16]
-
Cell Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the Wnt pathway activity, is measured using a luminometer.[13][14]
-
Data Analysis: The luminescence signal is normalized to cell viability if necessary. The IC50 value is determined by plotting the percentage of Wnt signaling inhibition against the inhibitor concentration.
Visualizations
Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition
Caption: Wnt/β-catenin pathway showing this compound inhibition of Tankyrase.
Experimental Workflow for Biochemical PARP Inhibitor Screening
Caption: Workflow for a biochemical PARP inhibitor screening assay.
Conclusion
This compound distinguishes itself from the broader class of PARP inhibitors through its high potency and exceptional selectivity for tankyrase enzymes over PARP1 and PARP2. While classical PARP inhibitors like Olaparib and Veliparib are designed to primarily target DNA repair pathways through PARP1/2 inhibition, this compound offers a precise tool for interrogating and modulating the Wnt/β-catenin signaling pathway. This specificity is evident in both biochemical and cellular assays, where it potently inhibits tankyrase activity and Wnt signaling at low nanomolar concentrations. For researchers in oncology and drug development, the distinct mechanism of action of this compound provides a targeted approach to investigate Wnt-driven diseases and develop novel therapeutic strategies, potentially overcoming resistance mechanisms associated with other cancer therapies.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound - LabNet Biotecnica [labnet.es]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cellosaurus cell line HEK 293 STF (CVCL_AQ26) [cellosaurus.org]
- 13. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]
- 14. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Published Data on the Tankyrase Inhibitor NVP-TNKS656
This guide provides a comprehensive comparison of the tankyrase inhibitor NVP-TNKS656 with other alternative compounds, supported by published experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Wnt/β-catenin signaling pathway.
Introduction
This compound is a highly potent and selective, orally active inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2)[1][2][3]. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway[4]. By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and the suppression of Wnt-driven cell proliferation. This mechanism of action has positioned this compound and other tankyrase inhibitors as promising therapeutic agents for cancers with aberrant Wnt signaling, such as certain colorectal cancers[5].
Quantitative Data Comparison
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized tankyrase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's effectiveness.
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | - | 6[1][3][6] | >19,000[6] | 32,000[6] |
| XAV-939 | 11 | 4 | - | - |
| G007-LK | 46 | 25 | - | - |
| WIKI4 | - | 15 | - | - |
| MN-64 | 6 | 72 | - | - |
In Vivo Performance
This compound has demonstrated in vivo activity in a mouse xenograft model using MMTV-Wnt1 tumor-bearing mice. Oral administration of this compound at a dose of 350 mg/kg resulted in the stabilization of Axin1 protein and a significant reduction of the Wnt/β-catenin target gene Axin2 mRNA levels by 70-80%[1]. In patient-derived xenograft (PDX) models of colorectal cancer, this compound has been shown to reduce nuclear β-catenin and repress tumor growth[1].
For comparison, the tankyrase inhibitor G007-LK has also shown in vivo efficacy in colorectal cancer models. In a COLO-320DM xenograft model, G007-LK administered at 20 mg/kg twice daily achieved 61% tumor growth inhibition. This was accompanied by a reduction in tankyrase protein levels, stabilization of AXIN1 and AXIN2, and a decrease in β-catenin levels.
Experimental Protocols
This assay measures the catalytic activity of tankyrase enzymes by quantifying the production of nicotinamide, a byproduct of the PARsylation reaction.
-
The autoPARsylation reactions are conducted at room temperature in 384-well plates.
-
The reaction mixture contains the respective tankyrase enzyme (GST-TNKS1P or GST-TNKS2P at 5 nM), the inhibitor at varying concentrations (ranging from 0.0001 to 18.75 μM), and 2.5% DMSO.
-
The reaction is initiated and allowed to proceed.
-
The concentration of nicotinamide in the supernatant is measured using liquid chromatography/mass spectrometry (LC-MS).
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
This cell-based assay is used to measure the activity of the Wnt/β-catenin signaling pathway.
-
HEK293 cells are engineered to express a luciferase reporter gene under the control of a Wnt-responsive promoter (SuperTopFlash).
-
The cells are treated with a Wnt ligand (e.g., Wnt3A conditioned media) to activate the signaling pathway, in the presence or absence of the test inhibitor.
-
The activation of the pathway leads to the expression of the luciferase enzyme.
-
The luciferase activity is measured by adding a substrate and quantifying the resulting luminescence.
-
The percentage of inhibition is calculated by comparing the luciferase signal in the presence of the inhibitor to the maximum Wnt-induced signal.
This in vivo model is used to evaluate the efficacy of compounds that target the Wnt signaling pathway.
-
Athymic female nude mice are used as the host for the tumor xenografts.
-
MMTV-Wnt1 tumor cells, which have a constitutively active Wnt pathway, are implanted into the mice.
-
Once the tumors are established, the mice are treated with the test compound (e.g., this compound administered orally) or a vehicle control.
-
Tumor growth is monitored over time.
-
At the end of the study, the tumors are harvested to analyze the levels of Wnt pathway biomarkers, such as Axin1 and Axin2 mRNA.
Visualizations
Caption: Wnt/β-catenin pathway and this compound inhibition.
Caption: In vivo xenograft study workflow.
References
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
Safety Operating Guide
Proper Disposal of NVP-TNKS656: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of NVP-TNKS656, a potent and selective tankyrase inhibitor. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory best practices for chemical waste to ensure a safe working environment and minimize environmental impact.[1]
Key Properties of this compound
A summary of the relevant physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₇H₃₄N₄O₅ |
| Molecular Weight | 494.6 g/mol |
| Appearance | Solid (powder) |
| Solubility | Soluble in DMSO and DMF |
| Hazard Classification | Not classified as hazardous according to GHS[1] |
Disposal Procedures
The overriding principle for laboratory waste is to have a disposal plan in place before beginning any experiment.[2] Always segregate non-hazardous waste from hazardous waste to prevent cross-contamination and reduce disposal costs.[3]
Step 1: Consult Institutional and Local Guidelines
Before proceeding with any disposal method, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal. Local regulations may vary and take precedence over general recommendations.[4][5]
Step 2: Waste Identification and Segregation
Properly identify and label all waste containers. If this compound has been mixed with any hazardous materials, the entire mixture must be treated as hazardous waste.[6]
Step 3: Disposal of Solid this compound Waste
For unused or expired solid this compound:
-
Do not dispose of in standard laboratory trash cans. Custodial staff should not handle chemical waste.[4]
-
Securely seal the container with the solid this compound.
-
Place the sealed container in a designated and clearly labeled container for non-hazardous solid chemical waste.
-
Transport the waste container directly to the designated collection area or dumpster as advised by your institution's EHS.[4]
Step 4: Disposal of this compound Solutions
For solutions containing this compound (e.g., in DMSO):
-
Do not pour concentrated solutions down the drain.
-
While some non-hazardous liquids may be suitable for drain disposal after approval from EHS, this is generally reserved for dilute, aqueous solutions.[4][7]
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate waste container.
-
Manage this container as chemical waste and arrange for pickup and disposal through your institution's EHS department.
Step 5: Disposal of Empty this compound Containers
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or the solvent used to prepare the solution).
-
Collect the rinsate and dispose of it as chemical waste, following the procedures in Step 4.
-
After thorough cleaning, deface or remove the original label to prevent misuse.[4]
-
The cleaned and defaced container can typically be disposed of in the regular laboratory glass or solid waste stream, as per your institution's guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound Waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. sfasu.edu [sfasu.edu]
- 5. acs.org [acs.org]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling NVP-TNKS656
NVP-TNKS656 is a highly potent and selective inhibitor of tankyrase 2 (TNKS2), an enzyme involved in the Wnt signaling pathway.[1][2][3][4][5][6] While a safety data sheet indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial for researchers, scientists, and drug development professionals to adhere to standard laboratory safety protocols and take appropriate precautionary measures when handling this compound.[7] This guide provides essential information for the safe handling, storage, and disposal of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
The "usual precautionary measures for handling chemicals should be followed."[7] Although the safety data sheet for this compound does not mandate specific personal protective equipment, best practices in a laboratory setting dictate the use of the following to create a barrier between the researcher and the chemical compound[8]:
-
Eye Protection : While the safety data sheet states eye protection is not required, standard laboratory practice mandates the use of chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[7][9]
-
Hand Protection : Wear impermeable and resistant gloves.[7] Disposable nitrile gloves offer protection against a wide range of chemicals for short-term use.[9] Since no specific glove material has been recommended through testing, it is advisable to consult the glove manufacturer's chemical resistance guide, especially when this compound is dissolved in solvents like DMSO.[2][3][5][7]
-
Body Protection : A standard laboratory coat should be worn to protect the skin.[9]
-
Respiratory Protection : Respiratory equipment is not required under normal handling conditions.[7] However, if procedures may generate dust or aerosols, engineering controls and a risk assessment should be performed to determine if respiratory protection, such as an N-95 respirator, is necessary.[8][9]
Summary of Safety and Handling Information
| Parameter | Information | Source |
| GHS Hazard Classification | Not classified as a hazardous substance. | [7] |
| Signal Word | None | [7] |
| Hazard Statements | None | [7] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [7] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [7] |
| Eye Protection | Not required, but safety glasses are recommended as a standard precaution. | [7] |
| Hand Protection | Impermeable and resistant gloves required. | [7] |
| Respiratory Protection | Not required for normal use. | [7] |
| Storage (Powder) | -20°C | [1][3] |
| Storage (In Solvent) | -80°C | [1] |
| Stability | ≥ 4 years (Cayman), ≥ 2 years (MOLNOVA) | [2][3] |
Experimental Protocols
In Vitro Tankyrase Inhibition Assay
This compound's inhibitory activity on tankyrase can be quantified by monitoring the formation of nicotinamide using liquid chromatography-mass spectrometry (LC-MS).[5][6]
Methodology:
-
Prepare a reaction mixture in a 384-well plate containing the tankyrase enzyme (e.g., GST-TNKS2P at a final concentration of 5 nM).[5][6]
-
Introduce this compound at varying concentrations (e.g., from 0.0001 to 18.75 μM) to the reaction mixture. The final mixture should contain a consistent concentration of the solvent (e.g., 2.5% DMSO).[5][6]
-
Initiate the autoPARsylation reaction and incubate at room temperature.
-
Quench the reaction using a suitable quenching solution.
-
Measure the concentration of nicotinamide in the supernatant via LC-MS.[5][6]
-
Calculate the percent inhibition using the formula: (control - sample) / (control - background) x 100. The 'control' consists of wells without the inhibitor, and the 'background' is measured from wells where the reaction was quenched at time zero.[5][6]
Visualizations
Caption: PPE selection workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 1419949-20-4 | Gamma-secretase | MOLNOVA [molnova.com]
- 4. Selleck Chemical LLC this compound 5mg 1419949-20-4, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound产品说明书 [selleck.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
